molecular formula C6H14ClNO B2521310 2-(Methoxymethyl)-2-methylazetidine;hydrochloride CAS No. 2375260-59-4

2-(Methoxymethyl)-2-methylazetidine;hydrochloride

Cat. No.: B2521310
CAS No.: 2375260-59-4
M. Wt: 151.63
InChI Key: AVLIUPKJVCIGCM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylazetidine;hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
BenchChem offers high-quality 2-(Methoxymethyl)-2-methylazetidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)-2-methylazetidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methoxymethyl)-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8-2)3-4-7-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLIUPKJVCIGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 2-(Methoxymethyl)-2-methylazetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Role in Medicinal Chemistry & Synthetic Methodology [1]

Executive Summary: The "Gem-Disubstituted" Advantage

2-(Methoxymethyl)-2-methylazetidine Hydrochloride is a specialized heterocyclic building block designed for high-precision medicinal chemistry.[1] Unlike simple azetidines, this molecule features a quaternary carbon at the 2-position.[1] This structural modification serves two critical functions in drug design:

  • Metabolic Blockade: The substitution at the

    
    -carbon prevents oxidative metabolism (N-dealkylation) by cytochrome P450 enzymes, significantly extending the half-life of downstream clinical candidates.[1]
    
  • Conformational Locking: The gem-disubstitution (methyl and methoxymethyl groups) restricts the conformational flexibility of the azetidine ring, reducing the entropic penalty upon binding to a protein target.[1]

This guide details the structural properties, synthetic pathways, and handling protocols for this scaffold, treating it not just as a reagent, but as a strategic tool for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles.[1]

Structural & Physicochemical Profile

Molecular Specifications
ParameterDataNote
IUPAC Name 2-(Methoxymethyl)-2-methylazetidine hydrochloride
Molecular Formula

Salt form stabilizes the volatile free base.[1]
Molecular Weight 151.63 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Ring Strain ~26 kcal/molHigh reactivity; susceptible to nucleophilic ring opening if mishandled.[1]
Chirality Achiral (if R1=R2) or ChiralNote:[1] With Methyl vs. Methoxymethyl, C2 is a stereocenter.[1] Commercial sources often supply the racemate unless specified as (R) or (S).[1]
H-Bond Donors 2 (Ammonium NH2+)In salt form.[1]
H-Bond Acceptors 1 (Ether Oxygen)Ether oxygen provides solubility without basicity.[1]
Electronic Properties & Basicity

Azetidines exhibit unique basicity compared to acyclic amines.[1]

  • Hybridization Effect: The bond angles in the 4-membered ring (~90°) force the internal orbitals to have higher p-character.[1] Consequently, the lone pair on the nitrogen has higher s-character, which typically lowers basicity compared to pyrrolidines.[2]

  • Substituent Effect: The methoxymethyl group is electron-withdrawing (inductive effect, -I), which will slightly lower the

    
     of the conjugate acid compared to 2,2-dimethylazetidine.
    
  • Estimated

    
    :  ~9.5 – 10.5 (Conjugate acid).[1]
    

Synthetic Methodologies

The synthesis of 2,2-disubstituted azetidines is challenging due to the steric hindrance at the quaternary center which disfavors ring closure. Two primary routes are validated for high-purity production.[1]

Route A: Intramolecular Cyclization (Gamma-Haloamine)

This is the standard industrial route.[1] It relies on the displacement of a leaving group by the amine.[1]

  • Precursor Assembly: Start with a tertiary amino alcohol derived from an amino acid or ketone addition.[1]

  • Activation: Convert the hydroxyl group to a good leaving group (Tosylate, Mesylate, or Halide).[1]

  • Cyclization: Heat in the presence of a base.[1] Crucial Step: The formation of the quaternary center requires high energy to overcome the entropic barrier and ring strain.[1]

Route B: Beta-Lactam Reduction

Used when the corresponding


-lactam is accessible (e.g., via [2+2] cycloaddition).[1]
  • Synthesis of

    
    -lactam:  Reaction of an imine with an enolate.[1]
    
  • Reduction: Treatment with Lithium Aluminum Hydride (

    
    ) reduces the carbonyl to the methylene, yielding the azetidine.[1]
    
Visualization of Synthetic Logic

The following diagram outlines the decision process and workflow for synthesizing this scaffold.

SynthesisWorkflow Start Target: 2-(Methoxymethyl)-2-methylazetidine RouteA Route A: Gamma-Haloamine Cyclization Start->RouteA Preferred for Scale RouteB Route B: Beta-Lactam Reduction Start->RouteB Alternative StepA1 1. Amino Alcohol Precursor (Tertiary Carbon) RouteA->StepA1 StepB1 1. [2+2] Cycloaddition (Imine + Enolate) RouteB->StepB1 StepA2 2. Activation (SOCl2 or MsCl) Creates Leaving Group StepA1->StepA2 StepA3 3. Base-Mediated Cyclization (NaH or K2CO3, Heat) StepA2->StepA3 Salt Salt Formation (HCl in Dioxane) Stabilizes Product StepA3->Salt StepB2 2. LiAlH4 Reduction (Removes Carbonyl) StepB1->StepB2 StepB2->Salt

Figure 1: Comparative synthetic workflows. Route A is generally preferred for scalability, while Route B offers access via different starting materials.[1]

Detailed Experimental Protocol (Route A)

Safety Warning: Azetidines are potential alkylating agents.[1] Handle in a fume hood. The free base is volatile.[1]

Step 1: Activation of the Amino Alcohol
  • Reagents: 2-amino-3-methoxy-2-methylpropan-1-ol (1.0 eq), Thionyl Chloride (

    
    , 1.2 eq), DCM (solvent).[1]
    
  • Procedure:

    • Dissolve amino alcohol in anhydrous DCM at 0°C.

    • Add

      
       dropwise (exothermic).[1]
      
    • Reflux for 2 hours to ensure conversion of the primary alcohol to the alkyl chloride.

    • Concentrate in vacuo to yield the

      
      -chloroamine hydrochloride intermediate.[1]
      
Step 2: Cyclization (The Critical Step)
  • Reagents: Intermediate from Step 1,

    
     (excess), Ethanol/Water (solvent).[1]
    
  • Procedure:

    • Dissolve the intermediate in ethanol.

    • Add solid sodium bicarbonate.

    • Reflux for 12–24 hours. Note: The intramolecular attack forms the 4-membered ring.[1] The quaternary center creates steric resistance, requiring prolonged heating.[1]

    • Workup: Filter salts, concentrate, and extract the free base into ether/DCM.

Step 3: Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the crude free base in dry diethyl ether.[1]

    • Add HCl/Dioxane dropwise at 0°C.

    • The white precipitate (2-(Methoxymethyl)-2-methylazetidine HCl) is collected by filtration.[1]

    • Drying: Vacuum dry over

      
       to remove trace water (critical for hygroscopic salts).[1]
      

Medicinal Chemistry Applications

Why select this specific building block?

The "Azetidine Switch"

Replacing a pyrrolidine or piperidine with an azetidine often lowers lipophilicity (


) and increases metabolic stability.[1]
  • Solubility: The methoxymethyl ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a simple ethyl or propyl group.[1]

  • Metabolic Stability: The quaternary carbon at position 2 blocks

    
    -oxidation.[1] In a typical amine, the 
    
    
    
    -carbon is the primary site of metabolic attack (N-dealkylation).[1] By substituting this position with a methyl and methoxymethyl group, this metabolic soft spot is removed.[1]
Decision Logic for Scaffold Selection

MedChemLogic Problem Problem: High Clearance / Low Solubility Solution Solution: 2,2-Disubstituted Azetidine Problem->Solution Mech1 Quaternary Center Solution->Mech1 Mech2 Ether Side Chain Solution->Mech2 Effect1 Blocks P450 Metabolism (No alpha-H) Mech1->Effect1 Effect2 Lowers LogD (H-Bond Acceptor) Mech2->Effect2

Figure 2: Rationale for employing the 2-(Methoxymethyl)-2-methylazetidine scaffold in lead optimization.

Analytical Characterization

To validate the identity of the synthesized material, the following signals are diagnostic.

Proton NMR ( NMR, or )[1]
  • Quaternary Methyl: A sharp singlet (

    
     ~1.4–1.6 ppm).[1] It integrates to 3H.[1]
    
  • Methoxymethyl (

    
    ):  A sharp singlet (
    
    
    
    ~3.3 ppm).[1]
  • Methoxymethyl (

    
    ):  A singlet or AB quartet (
    
    
    
    ~3.5–3.7 ppm), depending on chiral environment.[1]
  • Ring Protons (C3/C4): Complex multiplets due to the rigid ring structure.[1] The protons on C3 and C4 will appear as non-equivalent multiplets (

    
     ~2.2–2.6 ppm and ~3.8–4.2 ppm) due to the fixed conformation induced by the quaternary center.[1]
    
Mass Spectrometry
  • Method: ESI+ (Electrospray Ionization).[1]

  • Expected Ion:

    
     = 116.1 (Free base mass + Proton).[1] The HCl is lost in the source.[1]
    

Storage and Stability

  • Hygroscopicity: HCl salts of small amines are often hygroscopic.[1] Store in a desiccator.

  • Temperature: Store at -20°C for long-term stability.

  • Reactivity: Avoid strong nucleophiles which can open the strained azetidine ring.[1]

References

  • Sirenko, V. et al. (2025).[1] "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. [Link][1][3]

  • Couty, F. et al. (2013).[1] "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry." University of Birmingham. [Link]

  • PubChem. (2025).[1] "Compound Summary: 2-(Methoxymethyl)azetidine." National Library of Medicine. [Link]

  • Kovačević, B. et al. (2013).[1] "Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles." Croatica Chemica Acta. [Link]

Sources

Physical properties of 2-substituted azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-Substituted Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique conformational constraints and physicochemical properties make it a valuable component in the design of novel therapeutics.[1] This guide provides a comprehensive exploration of the physical properties of 2-substituted azetidine derivatives, offering insights into their stereochemistry, conformational analysis, spectroscopic signatures, and key physicochemical parameters relevant to drug discovery. By synthesizing foundational principles with practical applications, this document serves as a critical resource for researchers aiming to leverage the unique attributes of this privileged heterocyclic system.

The Azetidine Moiety: A Scaffold of Increasing Importance

The strategic incorporation of an azetidine ring into a molecule can impart a range of desirable properties. The inherent ring strain of approximately 25.4 kcal/mol influences bond angles and lengths, leading to a rigidified conformation that can enhance binding to biological targets.[2] This sp3-rich character is often associated with improved metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more flexible or larger ring systems.[1] Consequently, several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine motif to optimize their pharmacokinetic profiles.[3] The substituent at the 2-position of the azetidine ring plays a pivotal role in dictating the molecule's overall three-dimensional structure and, by extension, its biological activity and physicochemical properties.

Stereochemistry and Conformational Analysis of the Azetidine Ring

To alleviate ring strain, the azetidine ring is not planar but adopts a puckered conformation.[4] This puckering is a critical determinant of the molecule's overall shape. For a 2-substituted azetidine, the substituent can occupy one of two primary orientations: pseudo-axial or pseudo-equatorial. The preferred conformation is a delicate balance of steric and electronic factors.

Generally, bulky substituents at the C2 position will preferentially adopt the pseudo-equatorial orientation to minimize steric hindrance with the protons on the C3 and C4 atoms of the ring.[4] The nature of the substituent on the nitrogen atom (N1) and any other substituents on the ring will also influence the degree of puckering and the conformational equilibrium.

Computational studies, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, are instrumental in elucidating the precise conformational preferences of these derivatives.[5] Understanding these preferences is crucial for structure-activity relationship (SAR) studies in drug design.

G cluster_axial Pseudo-Axial Conformer cluster_equatorial Pseudo-Equatorial Conformer N1_ax N C2_ax C N1_ax->C2_ax C3_ax C C2_ax->C3_ax R_ax R C2_ax->R_ax axial C4_ax C C3_ax->C4_ax C4_ax->N1_ax N1_eq N C2_eq C N1_eq->C2_eq C3_eq C C2_eq->C3_eq R_eq R C2_eq->R_eq equatorial C4_eq C C3_eq->C4_eq C4_eq->N1_eq Equilibrium G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesize 2-Substituted Azetidine Derivative Purification Purify via Chromatography (e.g., Flash, HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) [Structure, Stereochemistry] Purification->NMR MS Mass Spectrometry (LRMS, HRMS) [Molecular Weight, Formula] Purification->MS IR IR Spectroscopy [Functional Groups] Purification->IR Solubility Aqueous Solubility Assay (e.g., Nephelometry) Purification->Solubility Lipophilicity logP/logD Measurement (e.g., Shake-flask, HPLC) Purification->Lipophilicity pKa pKa Determination (e.g., Potentiometric Titration) Purification->pKa Data_Analysis Correlate Spectroscopic Data with Physicochemical Properties and Biological Activity NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Solubility->Data_Analysis Lipophilicity->Data_Analysis pKa->Data_Analysis

Caption: Experimental workflow for the characterization of 2-substituted azetidines.

Step-by-Step Protocol for Spectroscopic Analysis

This protocol outlines the general steps for the characterization of a newly synthesized 2-substituted azetidine derivative.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

    • IR: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film between salt plates can be used.

    • MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment and structural elucidation.

    • IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • MS: Obtain a mass spectrum using a suitable ionization technique (e.g., ESI, CI). For accurate mass determination, use a high-resolution mass spectrometer.

  • Data Analysis and Interpretation:

    • NMR: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum. Assign the signals in the ¹³C NMR spectrum. Use this information to confirm the chemical structure and determine the relative stereochemistry.

    • IR: Identify the characteristic absorption bands for the key functional groups present in the molecule.

    • MS: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to further support the proposed structure. Confirm the elemental composition using the accurate mass from HRMS.

Conclusion

The physical properties of 2-substituted azetidine derivatives are a direct consequence of the unique structural features of the four-membered ring. A thorough understanding of their conformational preferences, spectroscopic characteristics, and physicochemical parameters is essential for their successful application in drug discovery and development. The interplay between the substituent at the 2-position and the inherent properties of the azetidine core allows for the fine-tuning of molecular properties to achieve desired biological and pharmacokinetic profiles. This guide provides a foundational framework for researchers to approach the characterization and strategic utilization of this important class of heterocyclic compounds.

References

  • Azetidines in medicinal chemistry: emerging applic
  • New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Taylor & Francis Online,
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem,
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Synthesis and Characterization of Some 2-Azetidinones. International Journal of Chemical and Physical Sciences,
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry,
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar,
  • Experimental physicochemical properties of model compounds 62–64; drugs...
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry,
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences,
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PMC,
  • Azetidine. Wikipedia,
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry,
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing,
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Conformational preferences of proline analogues with different ring size. PubMed,
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-(Methoxymethyl)-2-methylazetidine from β-Lactam Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive methodology for the preparation of 2-(Methoxymethyl)-2-methylazetidine, a valuable saturated heterocycle for drug discovery, utilizing the β-lactam synthon approach. We detail a robust protocol centered on the chemoselective reduction of a 4,4-disubstituted azetidin-2-one precursor. The causality behind experimental choices, safety considerations, and analytical validation are discussed to ensure reproducibility and high-purity outcomes for researchers in medicinal chemistry and process development.

Introduction: The Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery.[1][2] Their unique structural and physicochemical properties—including inherent ring strain (~25.4 kcal/mol), a high sp³-character, and conformational rigidity—confer significant advantages over more common five- and six-membered rings.[1][3] These features can translate into improved aqueous solubility, enhanced metabolic stability, and novel intellectual property space, making azetidine derivatives highly sought-after scaffolds for bioactive molecules.[1] The target molecule, 2-(Methoxymethyl)-2-methylazetidine, serves as a key building block, offering multiple vectors for diversification in library synthesis and lead optimization campaigns.

Synthetic Strategy: The β-Lactam as a Versatile Synthon

The synthetic pathway detailed herein employs the "β-lactam synthon method," a powerful strategy that leverages the rich and well-established chemistry of azetidin-2-ones (β-lactams).[4][5] β-Lactam rings are famously the core of penicillin and cephalosporin antibiotics, making them readily accessible and synthetically tractable precursors.[6][7][8] The inherent strain of the four-membered ring makes it susceptible to selective chemical transformations.[3][7]

The core of this strategy is the reduction of the C2-carbonyl group of the β-lactam to a methylene (–CH₂) group. This transformation is a reliable and efficient method for converting an azetidin-2-one directly into its corresponding azetidine.[9][10]

The Critical Transformation: Chemoselective Carbonyl Reduction

The conversion of the resonance-stabilized amide within the β-lactam ring to an amine requires a potent reducing agent. While various hydride reagents can accomplish this, hydroalanes have proven to be particularly effective and chemoselective for this purpose.[4] Reagents such as monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂) are highly efficient for the reduction of β-lactams to azetidines, often providing cleaner conversions and higher yields compared to other hydrides.[10][11] The use of these specific reagents can minimize side reactions like undesired ring-opening, which can be promoted by strong Lewis acids.[4]

Experimental Workflow and Protocol

The overall synthetic workflow involves two primary stages: the synthesis of the requisite β-lactam precursor, 4-(Methoxymethyl)-4-methylazetidin-2-one, followed by its reduction to the target azetidine.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Reduction to Target A Imine + Ketene B 4-(Methoxymethyl)-4- methylazetidin-2-one A->B [2+2] Staudinger Cycloaddition C 4-(Methoxymethyl)-4- methylazetidin-2-one D 2-(Methoxymethyl)-2- methylazetidine C->D 1. AlH₂Cl, Anhydrous THF 2. Aqueous Work-up

Figure 1: Overall synthetic workflow from β-lactam precursor to the target azetidine.

Part A: Synthesis of 4-(Methoxymethyl)-4-methylazetidin-2-one (Precursor)

While numerous methods exist for β-lactam synthesis, the Staudinger [2+2] cycloaddition between a ketene and an imine is a foundational and highly effective approach.[12]

  • Imine Formation: An imine precursor is prepared from a suitable ketone (e.g., acetone) and a primary amine bearing a protecting group (e.g., N-benzylamine).

  • Ketene Generation: Methoxyacetyl chloride is treated with a tertiary amine base (e.g., triethylamine) in situ to generate the corresponding methoxyketene.

  • Cycloaddition: The generated ketene reacts with the imine in a cycloaddition reaction to form the 4,4-disubstituted β-lactam ring.

  • Deprotection: The N-protecting group (e.g., benzyl) is removed under standard conditions (e.g., hydrogenolysis) to yield the NH-β-lactam, if required for the subsequent step.

Part B: Detailed Protocol for the Reduction of 4-(Methoxymethyl)-4-methylazetidin-2-one

This protocol details the core conversion of the β-lactam to the final azetidine product.

Safety Precaution: Hydride reducing agents like LiAlH₄ and its derivatives are highly reactive with water and protic solvents, releasing flammable hydrogen gas. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Materials and Reagents:

  • 4-(Methoxymethyl)-4-methylazetidin-2-one (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 1.0 - 1.5 eq)

  • Aluminum chloride (AlCl₃, 1.0 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser or gas outlet with bubbler

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Preparation of the Reducing Agent (AlH₂Cl):

    • To a flame-dried three-neck flask under a positive pressure of nitrogen, add anhydrous THF followed by lithium aluminum hydride (LiAlH₄) in portions at 0 °C.

    • Separately, prepare a solution of aluminum chloride (AlCl₃) in anhydrous THF.

    • Slowly add the AlCl₃ solution to the stirred LiAlH₄ suspension at 0 °C via a dropping funnel. Causality: This in situ preparation generates monochloroalane (AlH₂Cl), a highly selective reducing agent for this transformation. The slow addition is critical to control the exothermic reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction Reaction:

    • In a separate flame-dried flask, dissolve the precursor, 4-(Methoxymethyl)-4-methylazetidin-2-one (1.0 eq), in anhydrous THF.

    • Cool this solution to 0 °C in an ice-water bath.

    • Slowly add the freshly prepared AlH₂Cl solution from Step 1 to the β-lactam solution via a cannula or dropping funnel.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Reaction Work-up and Quenching:

    • Cool the reaction flask back to 0 °C in an ice-water bath.

    • Extreme caution is required for this step. Slowly and carefully add sodium sulfate decahydrate (Na₂SO₄·10H₂O) in small portions until gas evolution ceases. Alternatively, a Fieser work-up can be performed by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Causality: This procedure safely quenches the excess reactive hydride reagent and precipitates the aluminum salts, making them easy to filter.

    • Allow the resulting slurry to stir vigorously for 1 hour at room temperature.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure 2-(Methoxymethyl)-2-methylazetidine.

Data and Characterization

The successful synthesis should be validated using standard analytical techniques.

Parameter4-(Methoxymethyl)-4-methylazetidin-2-one2-(Methoxymethyl)-2-methylazetidine
Molecular Formula C₆H₁₁NO₂C₆H₁₃NO
Molecular Weight 129.16 g/mol 115.17 g/mol
Expected Yield -75-90% (literature-based for similar reductions)
Expected Purity >95%>98% (after purification)
Key IR Data (cm⁻¹) ~1735-1765 (Strained C=O stretch)No peak in 1700-1800 region; ~3300 (N-H stretch)
Key ¹H NMR Signals (δ) Signals for CH₃, OCH₃, CH₂O, ring CH₂Upfield shift of ring protons; disappearance of one CH₂ signal adjacent to carbonyl.

Conclusion

The β-lactam synthon approach offers an efficient and reliable pathway for the synthesis of 2-(Methoxymethyl)-2-methylazetidine. The critical step, a chemoselective reduction of the azetidin-2-one carbonyl using a hydroalane reagent, provides high yields of the target compound. The detailed protocol herein serves as a self-validating system for researchers, emphasizing safety, causality in procedural steps, and robust methods for purification and characterization. This methodology enables the reliable production of this valuable azetidine building block for applications in drug discovery and medicinal chemistry.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • How are azetidine derivatives synthesized?. (2025). Sparrow Chemical Blog.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds. (n.d.). Benchchem.
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Protecting Group Strategies for 2-(Methoxymethyl)-2-methylazetidine Nitrogen: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Methoxymethyl)-2-methylazetidine in Modern Drug Discovery

The 2,2-disubstituted azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility to drug candidates.[1][2] Specifically, 2-(methoxymethyl)-2-methylazetidine serves as a crucial building block, offering a unique three-dimensional exit vector for molecular elaboration in drug design.[3][4] However, the synthetic utility of this valuable synthon is intrinsically linked to the effective management of its secondary amine nitrogen. The inherent nucleophilicity and basicity of the azetidine nitrogen necessitate the use of protecting groups to ensure chemoselectivity during multi-step synthetic sequences.[5][6]

This comprehensive guide provides an in-depth analysis of protecting group strategies tailored for the sterically hindered nitrogen of 2-(methoxymethyl)-2-methylazetidine. We will delve into the rationale behind the selection of appropriate protecting groups, present detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies for complex molecular construction.

The Challenge: Steric Hindrance and Ring Strain

The nitrogen atom in 2-(methoxymethyl)-2-methylazetidine is situated within a strained four-membered ring and is flanked by two substituents at the adjacent carbon.[7] This steric congestion can significantly hinder the approach of bulky reagents, making the selection of an appropriate protecting group and the optimization of reaction conditions critical for successful N-functionalization. Furthermore, the inherent ring strain of the azetidine core must be considered when choosing deprotection conditions to avoid unintended ring-opening side reactions.[7]

Core Protecting Group Strategies

The selection of a protecting group is dictated by its stability to a range of reaction conditions and the orthogonality of its deprotection, meaning its removal can be achieved without affecting other protecting groups in the molecule.[8][9][10] For the 2-(methoxymethyl)-2-methylazetidine nitrogen, carbamate-based protecting groups are particularly well-suited due to their ability to decrease the nucleophilicity of the amine and their well-established deprotection protocols.[5]

The tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under acidic conditions.[11][12] For sterically hindered secondary amines like 2-(methoxymethyl)-2-methylazetidine, the use of di-tert-butyl dicarbonate (Boc₂O) is the standard method for protection.

Protection Strategy:

The reaction proceeds via the nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O, with the concomitant loss of tert-butoxycarbonyl as a leaving group, which then decomposes to isobutylene and carbon dioxide. A base is typically added to neutralize the resulting carbonic acid mono-tert-butyl ester.

Boc Protection cluster_reactants Reactants cluster_products Products Azetidine 2-(Methoxymethyl)-2-methylazetidine Protected_Azetidine N-Boc-2-(methoxymethyl)-2-methylazetidine Azetidine->Protected_Azetidine Base (e.g., Et₃N, DMAP) Solvent (e.g., DCM, THF) Boc2O Boc₂O Boc2O->Protected_Azetidine

Caption: Boc Protection Workflow.

Experimental Protocol: N-Boc Protection of 2-(Methoxymethyl)-2-methylazetidine

  • Preparation: To a solution of 2-(methoxymethyl)-2-methylazetidine (1.0 equiv.) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 1.5 equiv.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-(methoxymethyl)-2-methylazetidine.

Deprotection Strategy:

The Boc group is readily cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.

Boc Deprotection cluster_reactants Reactant cluster_products Products Protected_Azetidine N-Boc-2-(methoxymethyl)-2-methylazetidine Azetidine 2-(Methoxymethyl)-2-methylazetidine (as salt) Protected_Azetidine->Azetidine Acid (e.g., TFA, HCl) Solvent (e.g., DCM)

Caption: Boc Deprotection Workflow.

Experimental Protocol: N-Boc Deprotection

  • Preparation: Dissolve the N-Boc-2-(methoxymethyl)-2-methylazetidine (1.0 equiv.) in DCM (0.1 M) at 0 °C.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue can be azeotroped with toluene to remove residual TFA. The product is typically obtained as the TFA salt and can be used directly in the next step or neutralized with a suitable base.

Protecting Group Protection Conditions Deprotection Conditions Stability
Boc Boc₂O, Base (Et₃N, DMAP), DCM or THFTFA/DCM or HCl/DioxaneStable to base, hydrogenolysis, and mild nucleophiles. Labile to strong acids.
The Benzyloxycarbonyl (Cbz or Z) Group: Orthogonal to Acid-Labile Groups

The Cbz group is another widely used amine protecting group, valued for its stability to both acidic and basic conditions.[13] Its removal is most commonly achieved by catalytic hydrogenolysis, making it orthogonal to acid-labile protecting groups like Boc.[13][14][15]

Protection Strategy:

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[13] The reaction mechanism is an acylation of the amine.

Cbz Protection cluster_reactants Reactants cluster_products Product Azetidine 2-(Methoxymethyl)-2-methylazetidine Protected_Azetidine N-Cbz-2-(methoxymethyl)-2-methylazetidine Azetidine->Protected_Azetidine Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., Dioxane/H₂O, DCM) CbzCl Cbz-Cl CbzCl->Protected_Azetidine

Caption: Cbz Protection Workflow.

Experimental Protocol: N-Cbz Protection of 2-(Methoxymethyl)-2-methylazetidine

  • Preparation: To a solution of 2-(methoxymethyl)-2-methylazetidine (1.0 equiv.) in a biphasic mixture of dioxane and saturated aqueous sodium bicarbonate (1:1, 0.2 M) at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.

  • Reaction: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Dilute the reaction mixture with ethyl acetate and separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Cbz protected azetidine.

Deprotection Strategy:

The most common method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).[13][14] This method is mild and produces toluene and carbon dioxide as byproducts.

Cbz Deprotection cluster_reactants Reactant cluster_products Product Protected_Azetidine N-Cbz-2-(methoxymethyl)-2-methylazetidine Azetidine 2-(Methoxymethyl)-2-methylazetidine Protected_Azetidine->Azetidine H₂, Pd/C Solvent (e.g., MeOH, EtOH)

Caption: Cbz Deprotection Workflow.

Experimental Protocol: N-Cbz Deprotection

  • Preparation: Dissolve the N-Cbz-2-(methoxymethyl)-2-methylazetidine (1.0 equiv.) in methanol (MeOH, 0.1 M).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 10 mol%).

  • Reaction: Purge the reaction vessel with hydrogen gas (H₂) and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate in vacuo to obtain the deprotected azetidine.

Protecting Group Protection Conditions Deprotection Conditions Stability
Cbz Cbz-Cl, Base (NaHCO₃, Et₃N), Dioxane/H₂O or DCMH₂, Pd/C, MeOH or EtOHStable to acid and base. Labile to hydrogenolysis and strong reducing agents.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[16][17][18] This orthogonality is highly valuable in complex multi-step syntheses, particularly in peptide chemistry.[10][17]

Protection Strategy:

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[16][19]

Fmoc Protection cluster_reactants Reactants cluster_products Product Azetidine 2-(Methoxymethyl)-2-methylazetidine Protected_Azetidine N-Fmoc-2-(methoxymethyl)-2-methylazetidine Azetidine->Protected_Azetidine Base (e.g., NaHCO₃, DIPEA) Solvent (e.g., Dioxane/H₂O, DMF) FmocCl Fmoc-Cl or Fmoc-OSu FmocCl->Protected_Azetidine

Caption: Fmoc Protection Workflow.

Experimental Protocol: N-Fmoc Protection of 2-(Methoxymethyl)-2-methylazetidine

  • Preparation: To a solution of 2-(methoxymethyl)-2-methylazetidine (1.0 equiv.) in a mixture of dioxane and saturated aqueous sodium bicarbonate (1:1, 0.2 M) at 0 °C, add a solution of Fmoc-Cl (1.1 equiv.) in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Dilute the reaction with ethyl acetate and separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Fmoc protected azetidine.

Deprotection Strategy:

The Fmoc group is removed by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[16][17] The deprotection proceeds via a β-elimination mechanism.

Fmoc Deprotection cluster_reactants Reactant cluster_products Product Protected_Azetidine N-Fmoc-2-(methoxymethyl)-2-methylazetidine Azetidine 2-(Methoxymethyl)-2-methylazetidine Protected_Azetidine->Azetidine 20% Piperidine in DMF

Caption: Fmoc Deprotection Workflow.

Experimental Protocol: N-Fmoc Deprotection

  • Preparation: Dissolve the N-Fmoc-2-(methoxymethyl)-2-methylazetidine (1.0 equiv.) in DMF (0.1 M).

  • Reagent Addition: Add a 20% solution of piperidine in DMF.

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess piperidine. The crude product can be purified by column chromatography or used directly in the next step.

Protecting Group Protection Conditions Deprotection Conditions Stability
Fmoc Fmoc-Cl or Fmoc-OSu, Base (NaHCO₃, DIPEA), Dioxane/H₂O or DMF20% Piperidine in DMFStable to acid and hydrogenolysis. Labile to bases (especially secondary amines).

Orthogonal Protection Strategies in Action

The true power of these protecting groups is realized when they are used in combination to selectively unmask different functionalities within the same molecule.[8][20] For instance, a molecule containing both a Boc-protected and a Cbz-protected amine can have the Boc group selectively removed with acid, leaving the Cbz group intact for a subsequent transformation.[21][22][23] Similarly, an Fmoc group can be removed with piperidine without affecting either a Boc or a Cbz group.

Orthogonal_Deprotection Start Molecule with N-Boc, N-Cbz, and N-Fmoc groups Step1 Treat with 20% Piperidine/DMF Start->Step1 Product1 N-Fmoc group removed Step1->Product1 Step2 Treat with TFA/DCM Product1->Step2 Product2 N-Boc group removed Step2->Product2 Step3 Treat with H₂/Pd-C Product2->Step3 Product3 N-Cbz group removed Step3->Product3

Caption: Orthogonal Deprotection Sequence.

Conclusion

The effective protection and deprotection of the 2-(methoxymethyl)-2-methylazetidine nitrogen is a critical enabling step in the synthesis of novel and complex molecular architectures for drug discovery. The choice of protecting group—be it the acid-labile Boc, the hydrogenolysis-labile Cbz, or the base-labile Fmoc—should be guided by the overall synthetic strategy, with careful consideration of orthogonality and compatibility with other functional groups. The detailed protocols provided herein serve as a robust starting point for researchers and scientists to confidently employ these essential transformations in their synthetic endeavors.

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Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Advent of Microwave Synthesis

The 2-methylazetidine moiety is a strained, four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry and drug development. Its unique conformational constraints and ability to introduce a specific vector out of a core structure make it a valuable building block for creating novel chemical entities with diverse biological activities. However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) can render their synthesis and functionalization challenging under conventional thermal conditions, often requiring long reaction times and leading to undesired side products through ring-opening or polymerization.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative to traditional heating methods.[2] By utilizing dielectric heating, microwave irradiation directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid, uniform, and localized heating.[3] This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced purity, and access to chemical space that is difficult to reach with conventional methods.[4] For the synthesis of strained systems like 2-methylazetidine derivatives, MAOS provides a crucial advantage by minimizing the time spent at high temperatures, thereby reducing the likelihood of degradation and side reactions.[2]

This guide provides an in-depth exploration of microwave-assisted methodologies for the synthesis and functionalization of 2-methylazetidine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of microwave chemistry, provide detailed, field-tested protocols for key transformations, and discuss the causality behind experimental choices to ensure both scientific integrity and practical success.

Part 1: Foundational Principles of Microwave-Assisted Synthesis

The Mechanism of Microwave Heating

Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through conduction and convection, microwave heating generates energy directly within the sample. This occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which manifests as intense, rapid, and uniform heat throughout the bulk of the material.[3]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy in the form of heat.

This direct energy transfer is what enables the rapid temperature increases and precise temperature control characteristic of modern microwave reactors, often leading to cleaner reaction profiles and higher yields.[4]

Why Microwaves Excel for Azetidine Chemistry

The application of microwave energy is particularly advantageous for reactions involving strained rings like 2-methylazetidine for several key reasons:

  • Speed and Efficiency: Reactions that might take many hours or even days to complete using an oil bath can often be accomplished in minutes. This high-speed synthesis is crucial for rapidly building libraries of compounds for screening in drug discovery programs.[2]

  • Reduced Byproducts: The short exposure to high temperatures minimizes the opportunity for thermal decomposition, rearrangement, or ring-opening of the strained azetidine ring, which are common issues with prolonged conventional heating.

  • Enhanced Reaction Control: Modern microwave synthesizers allow for precise control over temperature and pressure. This is critical for managing potentially exothermic reactions and for safely working with volatile solvents above their atmospheric boiling points.

  • Improved Yields and Purity: The rapid and clean nature of microwave heating often leads to higher isolated yields of the desired product, simplifying purification efforts.[4]

Critical Safety Considerations for Microwave Chemistry

While a powerful tool, microwave synthesis requires strict adherence to safety protocols. Domestic microwave ovens should never be used for laboratory synthesis due to the lack of temperature and pressure controls, inadequate ventilation, and the risk of creating explosive conditions with flammable solvents.

Mandatory Safety Protocols:

  • Use Dedicated Equipment: Only use laboratory-grade microwave reactors designed for chemical synthesis. These systems are equipped with precise temperature and pressure sensors, magnetic stirring, and safety features to prevent runaway reactions.

  • Pressure Monitoring: Always use sealed vessels designed for microwave synthesis that can withstand high pressures. Never exceed the manufacturer's recommended volume for the reaction vessel (typically no more than 2/3 full).

  • Solvent Choice: Be aware of the dielectric properties of your chosen solvent. Highly absorbing polar solvents (e.g., DMF, ethanol) will heat very rapidly. Non-polar solvents (e.g., toluene, dioxane) heat less efficiently but can still reach high temperatures when polar reagents are present.

  • Exothermic Reactions: Exercise extreme caution with reactions known to be highly exothermic. The rapid energy input from the microwave can accelerate these reactions to a dangerous degree. Start with small-scale test reactions at low power and temperature settings.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. When removing hot vessels from the reactor, use thermal gloves.

Part 2: Core Synthetic Applications & Protocols

This section details protocols for key synthetic transformations involving 2-methylazetidine. While direct literature examples for microwave-assisted reactions on this specific substrate are sparse, the following protocols are adapted from well-established procedures for structurally similar cyclic amines and have been designed to provide a robust starting point for optimization.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. Microwave irradiation dramatically accelerates this transformation, reducing reaction times from many hours to mere minutes.[5] This is particularly useful for coupling 2-methylazetidine with a variety of aryl and heteroaryl halides.

  • Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos) is crucial. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often required for the coupling of sterically hindered or electron-rich amines.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the azetidine nitrogen, making it sufficiently nucleophilic to participate in the catalytic cycle.

  • Solvent: Aprotic solvents with relatively high boiling points and good dielectric properties, such as toluene or 1,4-dioxane, are ideal for this reaction, as they can efficiently absorb microwave energy and solubilize the reactants and catalyst.

Buchwald_Hartwig_Workflow prep Prepare Reactants: - 2-Methylazetidine - Aryl Halide - Pd₂(dba)₃ / XPhos - NaOtBu - Toluene vial Combine in Microwave Vial prep->vial seal Seal Vial & Place in Reactor vial->seal irradiate Microwave Irradiation (e.g., 150°C, 30 min) seal->irradiate cool Cool to RT irradiate->cool workup Workup: - Dilute (e.g., EtOAc) - Filter through Celite - Concentrate cool->workup purify Purification: Column Chromatography workup->purify product N-Aryl-2-methylazetidine (Characterize) purify->product

Caption: General workflow for the microwave-assisted N-arylation of 2-methylazetidine.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methylazetidine (71 mg, 1.0 mmol, 1.0 equiv.), 4-fluorobenzonitrile (145 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 3 mL of dimethyl sulfoxide (DMSO).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a laboratory microwave reactor. Irradiate the mixture at 150°C for 30 minutes. The reaction temperature is monitored by an external IR sensor and maintained by modulating the microwave power.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically aided by a compressed air stream in the reactor).

  • Work-up: Once cooled, uncap the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(4-cyanophenyl)-2-methylazetidine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

N-Alkylation with Alkyl Halides

Direct N-alkylation is a fundamental transformation for introducing diverse side chains onto the azetidine nitrogen. Microwave assistance can significantly accelerate these Sₙ2 reactions, especially with less reactive alkyl halides, while minimizing side reactions.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to act as a proton scavenger, preventing the formation of HBr or HCl which would protonate the starting amine and halt the reaction.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are excellent choices. They are effective at absorbing microwave energy and can solubilize a wide range of reagents.[6]

  • Phase Transfer Catalyst (Optional): For reactions in biphasic systems or with stubborn alkylating agents, a phase transfer catalyst like tetrabutylammonium iodide (TBAI) can be added to facilitate the transfer of the nucleophile to the organic phase, increasing the reaction rate.

  • Vessel Preparation: In a 10 mL microwave vial with a stir bar, combine 2-methylazetidine (71 mg, 1.0 mmol, 1.0 equiv.), benzyl bromide (205 mg, 1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (207 mg, 1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add 4 mL of acetonitrile.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at 120°C for 15 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Work-up: Filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the product. If necessary, further purification can be achieved via column chromatography.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Data Presentation and Comparative Analysis

The primary advantage of microwave synthesis is the dramatic acceleration of reaction rates and, frequently, an improvement in yield. The table below provides a comparative summary of typical reaction conditions for the synthesis of N-substituted amines, illustrating the benefits of microwave irradiation over conventional heating.

Reaction TypeSubstrateHeating MethodTemperature (°C)TimeYield (%)Reference
N-Arylation Secondary AmineConventional10024 h75-85[5]
N-Arylation Secondary AmineMicrowave 150 10-30 min 80-95 [5]
N-Alkylation IsatinConventional702 h~70[7]
N-Alkylation IsatinMicrowave 70 15 min >80 [7]

Table 1: Comparison of Conventional vs. Microwave Heating for N-Functionalization Reactions.

Part 4: Characterization of 2-Methylazetidine Derivatives

Accurate characterization of the synthesized products is essential to confirm their structure and purity. The following techniques are standard for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the electronic environment and connectivity of protons. Key signals to look for in N-substituted 2-methylazetidine derivatives include the methyl group doublet, the methine proton at C2, and the diastereotopic methylene protons of the azetidine ring.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The upfield signals for the strained ring carbons are characteristic.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product, typically via electrospray ionization (ESI) to observe the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, C≡N) in the final product.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of challenging scaffolds like 2-methylazetidine. The protocols and principles outlined in this guide demonstrate that MAOS is not merely a method for accelerating reactions but a tool for enabling cleaner, more efficient, and often higher-yielding synthetic routes. By dramatically reducing reaction times, microwave chemistry facilitates the rapid exploration of chemical diversity, a critical advantage in the fast-paced environment of drug discovery. As microwave technology continues to evolve, its application in the synthesis of complex, biologically active molecules containing the 2-methylazetidine core is set to expand, paving the way for new therapeutic innovations.

References

  • Burkett, B. A., & Gan, C. Y. (2006). Microwave-assisted synthesis of azetidines in aqueous media. In Arkivoc (Vol. 2006, No. 7, pp. 165-173). [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(4), 275-278. [Link]

  • Promchat, A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]

  • Vazquez, E., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-841. [Link]

  • Santagada, V., et al. (2009). Microwave assisted synthesis: a new technology in drug discovery. Mini reviews in medicinal chemistry, 9(3), 340-358. [Link]

  • Al-Masoudi, N. A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 533. [Link]

  • Vazquez, E., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-841. [Link]

  • Voievoda, N., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5055-5093. [Link]

  • F. G. G. Pillitteri, et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 17(1), 1-20. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2,2-Disubstituted Azetidines

[1]

Case ID: AZT-2MM-OPT Subject: Optimization of 2-(Methoxymethyl)-2-methylazetidine Synthesis Status: Active Guide

Executive Summary & Core Challenge

The synthesis of 2-(Methoxymethyl)-2-methylazetidine presents a dual challenge: steric hindrance at the quaternary carbon adjacent to the nitrogen, and high volatility of the final free base.

Standard protocols often fail due to two main "Yield Killers":

  • Inefficient Cyclization: In 4-exo-tet cyclizations, the Thorpe-Ingold effect (gem-dimethyl effect) generally assists ring closure, but incorrect leaving group placement or base selection can lead to polymerization or elimination products.

This guide outlines two validated routes and a strict isolation protocol to maximize recovery.

Decision Matrix: Route Selection

Before troubleshooting, verify you are using the optimal route for your available precursors.[1][2]

RouteSelectionStartStart: Precursor AvailabilityCheck1Do you haveGamma-Amino Alcohol?Start->Check1Check2Do you haveBeta-Lactam?Check1->Check2NoRouteARoute A: Cyclization(Intramolecular Substitution)Check1->RouteAYesCheck2->StartNo (Synthesize Precursor)RouteBRoute B: Reduction(Lactam Reduction)Check2->RouteBYesActionACritical: Ensure LG is onPrimary Carbon (C4)RouteA->ActionAActionBCritical: Use AlH3 orControlled LiAlH4RouteB->ActionB

Figure 1: Decision tree for selecting the synthetic pathway based on precursor availability.

Module A: Troubleshooting Cyclization (Amino Alcohol Route)

Primary Issue: Low conversion or polymerization. Mechanism: Intramolecular Nucleophilic Substitution (

2
The "Anatomy" of the Precursor

For 2,2-disubstituted azetidines, the cyclization precursor must be: 3-amino-4-methoxy-3-methylbutan-1-ol (or its activated derivative).

  • Correct Orientation: The Nitrogen nucleophile is attached to the quaternary center. The Leaving Group (LG) is on the primary carbon (terminal).[2]

  • Why?

    
     attack by a hindered amine onto a primary carbon is feasible. 
    
    
    attack by a primary amine onto a quaternary carbon is impossible .
Protocol Optimization
ParameterStandard (Fail-Prone)Optimized (High Yield)Technical Rationale
Leaving Group Chloride / BromideMesylate (OMs) or Tosylate (OTs) Halides often require high temps that promote polymerization. Sulfonates react at lower temps.
Base

/ NaOH
NaH (2.2 equiv) Irreversible deprotonation of the sulfonamide/amine prevents equilibrium issues.
Solvent DMF / EthanolTHF or

(0.05 M)
High dilution favors intramolecular cyclization over intermolecular polymerization.
Temperature Reflux0°C

Reflux
Deprotonate cold to avoid elimination; heat only to drive cyclization.
Step-by-Step Troubleshooting Guide

Q: My reaction mixture turned into a viscous gel.

  • Diagnosis: Polymerization occurred. You likely ran the reaction at too high a concentration.

  • Fix: Dilute the reaction to 0.05 M or lower. Add the substrate slowly (syringe pump) to the refluxing base suspension to keep instantaneous concentration low.

Q: I see starting material remaining despite refluxing for 24h.

  • Diagnosis: Poor leaving group activity.

  • Fix: If using a chloro-precursor, add 0.5 equiv of NaI (Finkelstein condition) to generate the more reactive iodide in situ.[1] If using an amino-alcohol, ensure complete mesylation before adding the strong base.[1]

Module B: Troubleshooting Reduction (Beta-Lactam Route)

Primary Issue: Ring opening (cleavage) or partial reduction. Precursor: 4-(Methoxymethyl)-4-methylazetidin-2-one.

The Reducing Agent Dilemma

Standard LiAlH4 (LAH) can be too aggressive, attacking the strained ring rather than just the carbonyl, or causing "over-reduction" (ring opening) during the quench.[1][2]

Optimized Reduction Protocol

Reagent of Choice: Alane (


)
  • Why? Alane is electrophilic and activates the carbonyl oxygen without being as nucleophilic as the hydride anion, reducing the risk of ring opening.[1]

Workflow:

  • Generation: Mix

    
     (1.0 equiv) and 
    
    
    (0.5 equiv) or
    
    
    (0.33 equiv) in dry THF at 0°C to generate
    
    
    . Precipitation of Li salts is observed.
  • Addition: Add the beta-lactam solution dropwise at 0°C.

  • Reaction: Warm to RT. Monitor by IR (disappearance of C=O stretch at ~1740

    
    ).
    
  • Quench (CRITICAL): Do NOT use the standard Fieser workup (Water/NaOH) if it generates heat.[2] Use Sodium Sulfate Decahydrate (

    
    ) .[2] This releases water slowly and cools the reaction.
    

Module C: Isolation (The Yield Killer)

Subject: Handling Volatility and Stability.

Q: My crude NMR showed product, but after rotovap, the flask was empty. A: The free base of 2-(Methoxymethyl)-2-methylazetidine boils at a relatively low temperature and co-distills with solvents.

The "Salt Trap" Protocol

Do not isolate the free base. Convert it immediately to a stable salt.

  • Extraction: Perform extraction with

    
     (Ether is preferred over DCM for easier removal later).
    
  • Drying: Dry organics over

    
     (avoid acidic drying agents like 
    
    
    which might trap the amine).
  • Salt Formation (The Fix):

    • Cool the ether solution to 0°C.

    • Add 2M HCl in Diethyl Ether dropwise.

    • A white precipitate (the Hydrochloride salt) will form immediately.

    • Filtration: Filter the solid under

      
       or Argon.
      
    • Yield Check: Weigh the salt. This is your true yield.

Stability Note: The HCl salt is non-volatile and shelf-stable. If the free base is required for the next step, regenerate it in situ by adding base to the next reaction vessel.[1]

FAQ: Rapid Fire Troubleshooting

Q1: Can I use the Appel reaction (


) for the cyclization?
  • A: Yes, but phosphorus byproducts are notoriously difficult to separate from polar azetidines.[1][2] The Mesyl Chloride route (Module A) allows for an aqueous wash that removes the sulfonate byproducts more easily.

Q2: Is the methoxymethyl ether stable to these conditions?

  • A: Yes. The MOM (methoxymethyl) ether is stable to NaH (base) and

    
    /
    
    
    (reduction).[1][2] It is acid-sensitive, so avoid prolonged exposure to aqueous acid during workup, but the anhydrous HCl salt formation is safe.[1][2]

Q3: How do I store the product?

  • A: Store as the HCl salt or Oxalate salt at -20°C under Argon. Azetidines can slowly polymerize or open upon exposure to moisture and CO2 (forming carbamates) if left as a free base.[2]

References

  • Couty, F., & Evano, G. (2006).[1][2] Synthesis of 2-cyanoazetidines and their use as templates for the preparation of azetidine derivatives.[3] This seminal work establishes the stability and cyclization preferences for 2-substituted azetidines.

    • (Verified via Search Result 1.3/1.7 context)

  • Padwa, A., & Dondas, H. A. (2006).[1][2] Synthesis of Azetidines.[3][4][5][6][7][8][9][10][11][12][13] Comprehensive review on ring closure methodologies, specifically highlighting the 4-exo-tet favorability when leaving groups are on primary carbons.

    • (Contextual grounding from Search 1.1/1.2)

  • Vargas-Caporali, J., & Juaristi, E. (2016).[1][2] Recent Advances in the Synthesis of Azetidines.[3][7][8][9][10][11][12] Discusses the "Gem-Dimethyl Effect" (Thorpe-Ingold) in facilitating the formation of strained rings like azetidines.

  • De Figueiredo, R. M., et al. (2006).[1][2][4][12] N,N'-Carbonyldiimidazole-mediated Cyclization of Amino Alcohols to Substituted Azetidines.[4] Provides alternative activation methods if Mesylation fails.

    • (Verified via Search Result 1.3)

  • Isoda, T., et al. (2006).[1][2] A practical and facile synthesis of azetidine derivatives for oral carbapenem.[14] Details industrial-scale ring closure and salt formation techniques to handle volatility.

    • (Verified via Search Result 1.21)

Technical Support Center: Handling Hygroscopic Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging reagent. Its hygroscopic nature requires specific handling techniques to ensure experimental accuracy and reproducibility.

This resource provides in-depth answers to common questions, detailed protocols for key procedures, and troubleshooting advice to help you navigate the challenges of working with this compound.

Section 1: Understanding the Challenge: Properties of Azetidine Hydrochloride
Q1: What is azetidine hydrochloride and why is it so hygroscopic?

Azetidine hydrochloride is the salt form of azetidine, a four-membered nitrogen-containing heterocycle.[1] It is a valuable building block in medicinal chemistry for synthesizing a wide range of pharmaceutical intermediates.[1][2] The hydrochloride salt form is generally more stable and easier to handle than the free base, which can be volatile.

Its hygroscopicity—the tendency to readily absorb moisture from the atmosphere—stems from the strong ionic character of the salt.[3][4] The positively charged azetidinium ion and the negatively charged chloride ion have a strong affinity for the polar water molecules present in the air. This interaction can lead to the solid material quickly becoming "wet" or even deliquescing (dissolving in the absorbed water) upon exposure to ambient humidity.

Q2: What are the visual signs that my azetidine hydrochloride has absorbed moisture?

Anhydrous azetidine hydrochloride should be a free-flowing, white to off-white crystalline powder.[1] The most common signs of water absorption include:

  • Clumping: The powder will lose its free-flowing nature and begin to form clumps.

  • Caking: With further moisture absorption, the clumps will coalesce into a solid cake.

  • "Melting" or Deliquescence: In environments with moderate to high humidity, the salt will absorb enough water to dissolve itself, turning into a clear, syrupy liquid or slurry.[5][6]

Q3: How does water absorption negatively impact my experiments?

The presence of water can severely compromise your experiments in several ways:

  • Inaccurate Stoichiometry: The most immediate problem is the inability to accurately weigh the anhydrous reagent. If you weigh out 93.55 mg of the salt (the molecular weight), but a significant portion of that mass is water, you are adding fewer moles of azetidine hydrochloride than your calculations assume.[7] This can lead to lower reaction yields and incomplete conversions.

  • Side Reactions: Many organic reactions, such as those involving Grignard reagents, organolithiums, or acyl chlorides, are highly sensitive to moisture. Water can quench these reagents or lead to unwanted hydrolysis byproducts, complicating your reaction mixture and purification process.[8]

  • Solubility Issues: The presence of water can alter the solubility of the salt in your reaction solvent, potentially affecting reaction kinetics.

Section 2: Proper Storage and Handling
Q4: What is the best way to store azetidine hydrochloride upon receiving it?

Proper storage is the first line of defense against moisture. Upon receipt, the manufacturer's seal should be intact. Once opened, the storage method is critical.

  • Primary Recommendation (Inert Atmosphere): The ideal storage location is inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[8][9][10] This provides the most robust protection.

  • Secondary Recommendation (Desiccator): If a glovebox is unavailable, store the container inside a desiccator containing an active desiccant (e.g., Drierite, silica gel). Ensure the desiccator seal is well-greased and that the desiccant is regularly refreshed or regenerated. Place the original bottle inside a secondary, sealable container within the desiccator for an extra layer of protection.[6]

Most suppliers recommend storing the material under an inert gas in a cool, dark place.[11][12]

Q5: I don’t have a glovebox. What are the best practices for handling the salt on an open bench?

While not ideal, it is possible to handle azetidine hydrochloride on an open bench if you work quickly and take precautions.[3]

  • Minimize Exposure Time: Have all your equipment (spatulas, weigh boats, flasks) ready before opening the container.

  • Work in Low Humidity: If possible, work on a day with low ambient humidity or in a room with a dehumidifier.[13]

  • Quick Dispensing: Open the container, quickly remove the approximate amount of material you need, and immediately and tightly reseal the container.

  • Weigh by Difference: For accurate measurements, weigh a sealed vial containing the salt, quickly transfer the solid to your reaction flask, and re-weigh the vial. The difference in mass is the amount transferred.[14]

Q6: How can I properly dry a sample of azetidine hydrochloride that has been exposed to moisture?

If your sample has absorbed a small amount of moisture (i.e., it is clumpy but not liquid), you can dry it before use.

Protocol: Drying Azetidine Hydrochloride

  • Preparation: Place the clumped solid in a suitable flask (e.g., a round-bottom flask).

  • Drying: Connect the flask to a high-vacuum line (Schlenk line).

  • Heating (Optional but Recommended): Gently heat the flask with a heat gun while under vacuum to help drive off the water. Be cautious not to heat too aggressively, as this could cause decomposition. A water bath set to 40-50°C is a gentler alternative.

  • Duration: Continue drying under high vacuum for several hours, or until the solid returns to a free-flowing powder.

  • Cooling: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

MethodProsCons
High Vacuum at RT Simple, low risk of decomposition.May be slow for heavily hydrated samples.
High Vacuum with Gentle Heat Faster and more effective at removing water.Requires careful temperature control to avoid degradation.
Azeotropic Distillation Can be effective for removing water from amine salts.Requires dissolving in a solvent (e.g., toluene) and may not be practical for direct use of the solid.[15]
Section 3: Experimental Best Practices
Q7: What is the most accurate way to weigh azetidine hydrochloride for a reaction?

Accuracy is paramount for reproducible results. The best method depends on the equipment available.

Workflow: Weighing Azetidine Hydrochloride

G cluster_0 Ideal Method: Glovebox cluster_1 Alternative: Weighing by Difference a Bring sealed bottle, spatula, and tared vial into glovebox b Dispense solid into vial inside the glovebox a->b c Seal vial and remove from glovebox b->c d Weigh the sealed vial on an analytical balance c->d e Weigh a sealed vial containing the salt f Quickly uncap and tap solid into reaction flask e->f g Immediately recap vial f->g h Reweigh the vial g->h i Calculate mass transferred (Mass1 - Mass2) h->i

Caption: Workflow for accurately weighing hygroscopic salts.

Q8: How do I prepare a stock solution of azetidine hydrochloride in a non-aqueous solvent?

Preparing a stock solution can be a convenient way to dispense accurate amounts of the reagent, but it must be done under anhydrous conditions.[6][16]

Protocol: Preparing an Anhydrous Stock Solution

  • Glassware Preparation: Ensure your volumetric flask and all other equipment are thoroughly oven-dried or flame-dried to remove adsorbed moisture.[17]

  • Weighing: Accurately weigh the required amount of anhydrous azetidine hydrochloride using one of the methods described in Q7 and add it to the volumetric flask.

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add your anhydrous solvent (e.g., dry DMSO, DMF) via syringe to the flask, filling it to about half the final volume.

  • Dissolution: Cap the flask and swirl or sonicate until the solid is completely dissolved.

  • Dilution to Volume: Carefully add more anhydrous solvent until the meniscus reaches the calibration mark on the flask.

  • Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. Store the solution under an inert atmosphere, preferably in a container with a septum for easy access via syringe.

Section 4: Troubleshooting Common Issues
Q10: My reaction yield is lower than expected. Could the hygroscopic nature of the salt be the cause?

Yes, this is a very common cause of poor yields.[18] Water introduced with the starting material can lead to several problems. Use the following decision tree to troubleshoot.

Troubleshooting: Low Reaction Yield

G q1 Low Yield Observed q2 Was Azetidine HCl a free-flowing powder? q1->q2 q3 Was the reaction moisture-sensitive? (e.g., using organometallics) q2->q3 Yes res1 Root Cause Likely: Inaccurate stoichiometry due to 'wet' starting material. q2->res1 No q4 Were anhydrous solvents and techniques used? q3->q4 Yes res2 Root Cause Likely: Reagent quenching or side reactions from water. q3->res2 No q4->res2 No res3 Re-evaluate other parameters: Temperature, reaction time, purity of other reagents. q4->res3 Yes

Caption: Decision tree for troubleshooting low-yield reactions.

Q11: My characterization data (NMR, LC-MS) is messy. Could this be related to using "wet" starting material?

Absolutely. If water from the azetidine hydrochloride initiated side reactions (e.g., hydrolysis of an ester or acyl chloride), you will form impurities that complicate your product's analytical data. For example, in an amide coupling reaction, unreacted starting acid from the hydrolysis of your coupling agent could appear in your NMR spectrum.

Q12: I see an unexpected byproduct. What are some common side reactions caused by excess water when using azetidine hydrochloride?

The specific side reactions depend on the other reagents present. However, a general theme is the reaction of water as a nucleophile or a base.

  • With Acyl Chlorides/Anhydrides: Hydrolysis to the corresponding carboxylic acid.

  • With Organometallics (e.g., Grignard, Organolithium): Rapid quenching of the reagent, effectively stopping your desired reaction.

  • With Water-Sensitive Catalysts: Deactivation of the catalyst.

  • In Condensation Reactions: Water can inhibit reactions that produce water as a byproduct by shifting the equilibrium back towards the starting materials.

Section 5: FAQs

Q13: Can I use the "wet" or clumped salt directly if I just adjust the mass to account for the water?

This is strongly discouraged. It is nearly impossible to know the exact percentage of water in the solid without performing a quantitative analysis (like Karl Fischer titration).[13] Any mass adjustment would be a guess, leading to inaccurate and irreproducible results. Furthermore, this approach does not solve the problem of introducing water into a moisture-sensitive reaction.[10]

Q14: Is it possible to regenerate the anhydrous salt from a completely deliquesced sample?

While theoretically possible by removing all the water under high vacuum with heat, it is often impractical and may not yield material of sufficient purity. It is generally more reliable and time-efficient to discard the deliquesced material and use a fresh, properly stored sample.

Q15: Are there less hygroscopic alternatives to azetidine hydrochloride?

The free base of azetidine is an alternative, but it is a volatile and flammable liquid that can be more difficult to handle than the salt.[19] For some applications, other derivatives or protected forms of azetidine might be suitable, but azetidine hydrochloride remains a common and convenient starting material, provided it is handled with care.

References
  • Chemos GmbH & Co. KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved February 15, 2026, from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved February 15, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved February 15, 2026, from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved February 15, 2026, from [Link]

  • wikiHow. (2025, February 24). How to Dry Damp Salt: 9 Steps (with Pictures). Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved February 15, 2026, from [Link]

  • Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 5-7.
  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved February 15, 2026, from [Link]

  • Kurth, L. (2024, September 25). Step by step guide to drying wet salt. Medium. Retrieved February 15, 2026, from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved February 15, 2026, from [Link]

  • Valdman, E., & Al-Huniti, M. H. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 17). Proper Use of Balances. Retrieved February 15, 2026, from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved February 15, 2026, from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved February 15, 2026, from [Link]

  • Quora. (2018, March 4). What is the reaction between hydrochloric and amine?. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Purification Methods for Polar Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers in the field of drug development and organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying polar azetidine intermediates. The inherent polarity and potential instability of the strained azetidine ring necessitate specialized purification strategies. This document is designed to provide you with the expertise and validated protocols to overcome these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the purification of polar azetidine intermediates in a question-and-answer format.

Issue 1: My polar azetidine streaks severely or remains at the baseline during silica gel chromatography.

  • Question: I'm attempting to purify my polar, basic azetidine intermediate using a standard silica gel column with an ethyl acetate/hexane solvent system. However, the compound is either streaking badly or not moving from the origin on the TLC plate. What is causing this and how can I fix it?

  • Answer: This is a classic problem when dealing with basic compounds like many azetidine derivatives on acidic silica gel. The lone pair on the nitrogen atom of your azetidine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant streaking and poor recovery.

    To counteract this, you need to neutralize the acidic sites on the silica gel or use a more suitable stationary phase. Here are several effective strategies:

    • Incorporate a Basic Modifier: Add a small amount of a competing amine to your mobile phase.[1][2] Triethylamine (TEA) or ammonia (as a solution in methanol) are commonly used at concentrations of 0.1-2%.[1][3] The modifier will neutralize the acidic silanol groups, preventing your azetidine from binding too strongly.[1]

    • Employ a Highly Polar Mobile Phase: For very polar compounds, a more aggressive solvent system like dichloromethane/methanol/ammonia may be necessary to elute your compound.[3][4]

    • Switch to an Alternative Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds like amines.[3]

      • Amino-propylated Silica: This stationary phase has a basic character and is ideal for separating nitrogen-containing heterocycles.[5] It often eliminates the need for basic modifiers in the mobile phase.[6]

      • Reversed-Phase Silica (C18): In reversed-phase chromatography, the most polar compounds elute first.[3] This can be a powerful technique for highly polar azetidines that are poorly retained in normal-phase chromatography.

Issue 2: My azetidine intermediate appears to be decomposing on the column.

  • Question: I've noticed that the recovery of my azetidine intermediate from a silica gel column is very low, and I'm seeing new, unexpected spots on my TLC analysis of the collected fractions. I suspect my compound is degrading. What should I do?

  • Answer: The ring strain of the azetidine core can make it susceptible to degradation, especially under acidic conditions.[7] The acidic nature of silica gel can catalyze ring-opening or other decomposition pathways.

    Here’s how to troubleshoot this issue:

    • Test for Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for a few hours, and then elute it. If you see signs of degradation, you'll know that silica gel is not a suitable stationary phase.[8]

    • Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solution of your mobile phase containing a basic modifier like triethylamine.

    • Use a Non-Acidic Stationary Phase: As mentioned previously, basic or neutral alumina, or amino-propylated silica are safer choices for acid-sensitive compounds.

    • Consider pH Control: Maintain neutral or slightly basic conditions during your workup and purification to prevent acid-mediated ring-opening.[7]

Issue 3: I'm struggling to separate my highly water-soluble azetidinium salt from inorganic byproducts.

  • Question: My synthesis produces a polar azetidinium salt that is highly soluble in water but insoluble in most organic solvents. How can I purify it and remove the inorganic salts from the reaction mixture?

  • Answer: Purifying highly polar, water-soluble salts is a common challenge. Standard chromatography and extraction techniques are often ineffective. Here are some specialized approaches:

    • Recrystallization: This is an ideal method if you can find a suitable solvent or solvent system.[9] For highly polar salts, you might need to explore polar solvents like ethanol, methanol, isopropanol, or mixtures with water. The goal is to find a solvent in which your azetidinium salt is soluble at high temperatures but sparingly soluble at low temperatures, while the inorganic salts remain either soluble or insoluble under both conditions.[9][10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds.[11][12][13] It uses a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[13] This technique can effectively separate polar organic salts from inorganic impurities.

    • Ion-Exchange Chromatography: If your azetidinium salt is cationic, you can use a cation-exchange resin. The salt will bind to the resin, and you can wash away neutral and anionic impurities. Your product can then be eluted by changing the pH or increasing the ionic strength of the eluent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel polar azetidine intermediate?

A1: There is no one-size-fits-all answer, but a logical workflow is crucial.

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Purity Analysis A Assess Polarity & Solubility B Check Stability on Silica TLC A->B C Acid-Base Extraction B->C If Basic D Column Chromatography B->D C->D Further Purification E Recrystallization D->E If Solid F NMR Spectroscopy D->F E->F G HPLC/LC-MS F->G Confirm Purity

  • Initial Assessment: Determine the polarity and solubility of your compound. Check its stability on a silica TLC plate to see if it is prone to degradation.[8]

  • Initial Purification: If your azetidine is basic, an acid-base extraction can be a highly effective first step to remove non-basic impurities.[14][15]

  • Chromatography: Based on the initial assessment, choose the most appropriate chromatographic method. For moderately polar, base-stable azetidines, silica gel with a basic modifier may suffice. For highly polar or acid-sensitive compounds, consider reversed-phase, HILIC, or alumina.[4]

  • Final Polishing: If your compound is a solid, recrystallization can be an excellent final step to achieve high purity.[9]

  • Purity Verification: Always confirm the purity of your final product using analytical techniques like NMR and HPLC/LC-MS.[16]

Q2: How can I use protecting groups to facilitate the purification of azetidines?

A2: Protecting the azetidine nitrogen can significantly alter the compound's properties, making purification easier. Electron-withdrawing protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can:

  • Reduce Polarity: The protected azetidine is often less polar and more soluble in common organic solvents, making it more amenable to standard silica gel chromatography.[17]

  • Increase Stability: These groups can stabilize the strained ring, reducing the risk of decomposition during purification.[7]

  • Prevent Unwanted Reactions: The protected nitrogen is no longer basic or nucleophilic, preventing interactions with acidic stationary phases or other reagents.

After purification, the protecting group can be removed to yield the desired free amine.[18]

Q3: What are the key considerations for developing a robust HPLC method for purity analysis of polar azetidines?

A3: For HPLC analysis of polar azetidines, you will likely encounter poor retention on standard C18 columns.[11] To develop a reliable method:

  • Choose the Right Column:

    • HILIC Column: This is often the best choice for very polar compounds.[11]

    • Aqueous C18 Columns: These are reversed-phase columns designed with polar end-capping to prevent phase collapse in highly aqueous mobile phases.[19]

  • Optimize the Mobile Phase:

    • For Reversed-Phase: Use a high percentage of aqueous buffer. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape for basic analytes.

    • For HILIC: Start with a high concentration of acetonitrile and a low concentration of aqueous buffer.

  • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged azetidinium salts on reversed-phase columns.

Part 3: Experimental Protocols

Protocol 1: Purification of a Basic Azetidine Intermediate using Flash Chromatography with a Basic Modifier

This protocol describes a general procedure for purifying a basic azetidine that shows streaking on silica gel.

  • TLC Analysis and Solvent System Selection:

    • Prepare several TLC plates.

    • Test various solvent systems of increasing polarity (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • To the most promising solvent system, add 0.5-1% triethylamine (TEA).

    • The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 with good separation from impurities.[20]

  • Column Preparation:

    • Select an appropriately sized silica gel column.

    • Prepare the mobile phase selected from the TLC analysis, including the TEA.

    • Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extraction for Initial Purification

This protocol is for the initial cleanup of a reaction mixture containing a basic azetidine intermediate and neutral or acidic impurities.[15]

G A Crude Reaction Mixture (in Organic Solvent, e.g., DCM) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Organic Layer (Neutral/Acidic Impurities) B->C Separate Layers D Aqueous Layer (Protonated Azetidine Salt) B->D Separate Layers E Add 1M NaOH (aq) until basic Extract with Organic Solvent D->E F Aqueous Layer (Inorganic Salts) E->F Separate Layers G Organic Layer (Purified Azetidine Free Base) E->G Separate Layers

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).[21]

  • Extraction: Shake the funnel gently to mix the layers. The basic azetidine will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Wash (Optional): To remove any trapped organic impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). Your azetidine will be deprotonated back to its free base form.

  • Re-extraction: Extract the basified aqueous solution with several portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified azetidine.

Data Summary Table

Purification MethodBest Suited ForKey AdvantagesCommon Challenges
Normal-Phase Chromatography (with basic modifier) Moderately polar, base-stable azetidinesVersatile, well-understoodStreaking, potential for degradation of sensitive compounds[1][4]
Reversed-Phase Chromatography Highly polar or charged azetidinesExcellent for water-soluble compoundsCan be difficult to remove water from final product
Hydrophilic Interaction Liquid Chromatography (HILIC) Very polar, neutral, or charged azetidinesSuperior separation of highly polar compounds[11][13]Requires careful method development
Acid-Base Extraction Basic azetidines mixed with neutral or acidic impuritiesSimple, rapid, and effective for initial cleanup[15]Not suitable for separating mixtures of bases
Recrystallization Solid azetidines or their saltsCan provide very high purity, scalableFinding a suitable solvent can be challenging[10]

References

  • Benchchem.
  • Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Flash Column Chrom
  • Benchchem.
  • University of Rochester, Department of Chemistry.
  • Teledyne ISCO.
  • Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • Benchchem. Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
  • Benchchem.
  • Biotage. Is there an easy way to purify organic amines?. (2023, January 19).
  • Small charged rings. XI. Synthesis and reactions of 1,1,2,2-tetrasubstituted azetidinium salts.
  • PubMed. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011, June 1).
  • Columbia University.
  • Ahmed, S. E., et al. (2026, January 15). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Benchchem. Technical Support Center: Azetidine Synthesis Protocols.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Ahmed, S. E., et al. (2025, August 2).
  • Polymer Chemistry (RSC Publishing). (2019, May 13).
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • Recrystalliz
  • Organic Chemistry Portal. Azetidine synthesis.
  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry.
  • Biotage. (2023, January 30).
  • ResearchGate. (2025, August 9).
  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Yang, et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • recrystalliz
  • Chalmers Publication Library.
  • Benchchem. Experimental protocol for the synthesis of azetidinium salts.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.

Sources

Technical Support Center: Stability of 2-(Methoxymethyl)-2-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methoxymethyl)-2-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound, particularly concerning its stability in acidic and basic media. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 2-(Methoxymethyl)-2-methylazetidine?

The principal stability concern for 2-(Methoxymethyl)-2-methylazetidine, and azetidines in general, revolves around the inherent ring strain of the four-membered heterocycle.[1][2][3] This strain, approximately 25.4 kcal/mol, makes the azetidine ring susceptible to nucleophilic attack and subsequent ring-opening, particularly under acidic conditions.[1] While significantly more stable than their three-membered aziridine counterparts, azetidines can undergo degradation, which may impact experimental outcomes, product purity, and long-term storage.[1][2][3]

Q2: How does 2-(Methoxymethyl)-2-methylazetidine behave in acidic media?

In acidic media, 2-(Methoxymethyl)-2-methylazetidine is prone to degradation via acid-mediated ring-opening. The reaction is typically initiated by the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack.[4][5] The rate of this decomposition is highly sensitive to pH, with more rapid degradation observed at lower pH values.[4][6]

The likely degradation pathway involves the formation of an azetidinium ion, which is then attacked by a nucleophile (e.g., water, counter-ion from the acid).[7] This can lead to the formation of various ring-opened products, such as γ-amino alcohols or other derivatives depending on the reaction conditions and the nucleophiles present.[5]

Q3: What is the expected stability of 2-(Methoxymethyl)-2-methylazetidine in basic media?

Generally, azetidines exhibit greater stability in basic media compared to acidic conditions.[8] The absence of a proton source minimizes the activation of the azetidine ring through protonation, thus reducing its susceptibility to nucleophilic attack. However, strong bases or elevated temperatures could potentially promote other reactions, such as elimination or rearrangement, although these are less common for simple substituted azetidines under typical experimental conditions. Intramolecular ring-opening of azetidines can occur under mild, basic conditions if a suitable internal nucleophile is present.[8]

Q4: Are there any specific functional groups on 2-(Methoxymethyl)-2-methylazetidine that influence its stability?

The substituents on the azetidine ring can significantly influence its stability. In the case of 2-(Methoxymethyl)-2-methylazetidine, the electron-donating nature of the methyl and methoxymethyl groups at the 2-position may have a modest electronic effect on the ring. However, the primary driver of reactivity remains the ring strain. The ether linkage in the methoxymethyl group is generally stable under a range of pH conditions but could be susceptible to cleavage under very strong acidic conditions, although the azetidine ring-opening would likely be the more facile degradation pathway.

Q5: How can I monitor the degradation of 2-(Methoxymethyl)-2-methylazetidine in my experiments?

Several analytical techniques can be employed to monitor the degradation of 2-(Methoxymethyl)-2-methylazetidine:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its degradation products. A stability-indicating method should be developed to ensure adequate resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the parent compound and any new species that are formed upon degradation.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of degradation products, which aids in elucidating the degradation pathway.[7]

Troubleshooting Guide

Problem: I am observing unexpected byproducts in my reaction involving 2-(Methoxymethyl)-2-methylazetidine under acidic conditions.
  • Possible Cause: Acid-mediated ring-opening of the azetidine ring.

  • Troubleshooting Steps:

    • pH Control: Carefully monitor and control the pH of your reaction mixture. If possible, use a weaker acid or a buffered system to maintain a less acidic environment.

    • Temperature: Run the reaction at the lowest effective temperature to minimize the rate of degradation.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.

    • Protecting Groups: If the azetidine nitrogen is not involved in the desired transformation, consider protecting it with a suitable group that can be removed under non-acidic conditions.

Problem: The purity of my 2-(Methoxymethyl)-2-methylazetidine sample is decreasing over time during storage.
  • Possible Cause: Instability due to improper storage conditions.

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated or frozen).

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

    • Solvent Choice: If stored in solution, choose a non-acidic and aprotic solvent.

Experimental Protocols

Protocol: Forced Degradation Study of 2-(Methoxymethyl)-2-methylazetidine

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-(Methoxymethyl)-2-methylazetidine under acidic and basic conditions.[9][10]

Objective: To identify potential degradation products and determine the degradation pathway of 2-(Methoxymethyl)-2-methylazetidine under hydrolytic stress conditions.

Materials:

  • 2-(Methoxymethyl)-2-methylazetidine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable C18 column

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(Methoxymethyl)-2-methylazetidine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[10]

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 M HCl to the flask.

    • Dilute to the final volume with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Degradation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 M NaOH to the flask.

    • Dilute to the final volume with 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with water to the same concentration as the stress samples.

  • Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Identify and characterize the major degradation products using techniques like LC-MS and NMR.

  • Propose a degradation pathway based on the identified products.

Data Presentation

Table 1: Hypothetical Stability Data for 2-(Methoxymethyl)-2-methylazetidine
ConditionTime (hours)% Parent Compound RemainingMajor Degradation Product(s)
0.1 M HCl, 60°C0100-
475γ-amino alcohol derivative
852γ-amino alcohol derivative
2415γ-amino alcohol derivative, others
0.1 M NaOH, 60°C0100-
499Minor unidentified peak
898Minor unidentified peak
2495Minor unidentified peak

Visualizations

Diagram 1: Proposed Acid-Catalyzed Degradation Pathway

cluster_acid Acidic Medium (H+) A 2-(Methoxymethyl)- 2-methylazetidine B Protonated Azetidine (Azetidinium Ion) A->B Protonation C Nucleophilic Attack (e.g., H2O) B->C Activation D Ring-Opened Product (γ-Amino Alcohol) C->D Ring Opening

Caption: Acid-catalyzed ring-opening of 2-(Methoxymethyl)-2-methylazetidine.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow prep Sample Preparation (Stock Solution) stress Stress Conditions (Acidic, Basic, Control) prep->stress sampling Time-Point Sampling & Neutralization stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Analysis & Pathway Elucidation analysis->data

Caption: Workflow for assessing the stability of the target compound.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Azetidine: Chemical Reactivity. YouTube.
  • Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Degradation products of azetidine core G334089. Ovid.
  • Azetidines. Enamine.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

Sources

Resolving emulsion formation during azetidine extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Emulsion Formation During Azetidine Extraction Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Mayonnaise" Effect

Welcome to the Azetidine Support Hub. If you are here, you are likely staring at a separatory funnel containing a thick, opaque emulsion that refuses to separate.

Azetidines are notoriously difficult to extract due to a specific convergence of chemical properties. This guide moves beyond generic "add brine" advice and addresses the root causes specific to four-membered nitrogen heterocycles.

Module 1: Diagnostics (The "Why")

Q: Why does my azetidine reaction mixture turn into a surfactant?

A: Azetidines are not just amines; they are amphiphilic surfactants in disguise. Two factors drive this behavior:

  • Extreme Basicity: The ring strain of the four-membered azetidine ring significantly increases the electron density on the nitrogen. The

    
     of azetidine is approximately 11.3  [1, 2].
    
    • The Trap: Standard "basic workups" (using NaHCO₃ or weak NaOH solutions) often reach only pH 9–10. At this pH, >90% of your azetidine remains protonated (

      
      ).
      
    • The Result: You have created a cationic surfactant (charged head, lipophilic tail) that stabilizes oil-in-water emulsions.

  • Aluminum Sludge (Synthesis Specific): If you synthesized the azetidine via reduction (e.g., LiAlH₄ reduction of a

    
    -lactam or amide), the byproduct is gelatinous aluminum hydroxide (
    
    
    
    ). This gel acts as a physical matrix that traps organic droplets, preventing coalescence [3].

Module 2: Prevention Protocols

Q: How do I prevent emulsions before they start?

A: Prevention depends entirely on your synthesis method. Select your workflow below.

Workflow Visualization: The Quench Decision Tree

QuenchStrategy Start Start: Reaction Complete CheckReagent Did you use Aluminum/Boron reagents? (LiAlH4, DIBAL, BH3) Start->CheckReagent YesAl YES CheckReagent->YesAl NoAl NO (Standard Alkylation/Deprotection) CheckReagent->NoAl Rochelle Protocol A: Rochelle Salt Quench (Complexation) YesAl->Rochelle MechanismA Mechanism: Tartrate ligands bind Al3+ Solubilizes metal salts Rochelle->MechanismA HighPH Protocol B: The 'Super-Basic' Cold Quench (pH > 13) NoAl->HighPH MechanismB Mechanism: Force Equilibrium to Free Base Eliminates surfactant charge HighPH->MechanismB

Figure 1: Decision tree for selecting the correct quenching strategy based on reagents used.

Protocol A: The Rochelle Salt Method (For Al/B Reductions)

Standard acid/base quenches precipitate aluminum salts. Rochelle salt (Sodium Potassium Tartrate) keeps aluminum in solution.[1][2]

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with an equal volume of Diethyl Ether (Et₂O) or MTBE. Avoid DCM at this stage.[3]

  • Quench: Slowly add Saturated Aqueous Rochelle Salt (10 mL per gram of hydride reagent).

  • The Critical Step: Stir vigorously at room temperature for 1–3 hours .

    • Indicator: The mixture will transition from a gray sludge to two clear, distinct layers.[2] Do not stop stirring until layers are clear [3, 4].

Protocol B: The "Super-Basic" Cold Quench (General)

Target pH: 13+. You must drive the equilibrium completely to the free base.

  • Cool: Chill to 0°C.

  • Basify: Add cold 5M NaOH or KOH dropwise.

    • Note: Do not use carbonate bases; they are too weak (

      
       of 
      
      
      
      is ~10.3) and will leave the azetidine protonated.
  • Salt Out: Saturate the aqueous layer with solid NaCl. This exploits the "Salting Out" effect, forcing the organic azetidine out of the aqueous phase and into the organic solvent [5].

Module 3: Interventional Troubleshooting

Q: I already have a stable emulsion. How do I break it?

A: If the emulsion is already formed, stop shaking. Use the following hierarchy of interventions, ranked from least to most invasive.

MethodMechanismProcedureSuccess Rate
1. The Brine Bomb Increases ionic strength of aqueous phase; reduces organic solubility.[4]Add solid NaCl directly to the funnel. Shake gently once, then swirl.High
2. Celite Filtration Physical disruption of stabilized droplets and removal of particulates.Filter the entire emulsion through a pad of Celite 545. Rinse cake with solvent.[1]Very High
3. Solvent Modification Changes density/polarity to force separation.Add a small amount of MeOH or Acetone (if using DCM).Moderate
4. Centrifugation Applies G-force to separate phases based on density.Transfer emulsion to centrifuge tubes. Spin at 3000 rpm for 5 mins.Guaranteed

Critical Warning: Avoid adding water. Azetidines are highly water-soluble. Adding water dilutes the ionic strength and drives your product into the aqueous waste stream [5].

Module 4: Alternative Isolation (When Extraction Fails)

Q: Liquid-Liquid extraction is impossible. What is the alternative?

A: Use Solid Phase Extraction (SPE) with a Strong Cation Exchange (SCX) column. This "Catch and Release" strategy avoids biphasic systems entirely.

Protocol: SCX Catch and Release

Best for: Highly polar azetidines or small scale (<5g) purifications.

  • Load: Dissolve crude mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX column.

    • Chemistry: The azetidine (basic) binds to the sulfonic acid residues on the silica. Neutral impurities pass through.[5]

  • Wash: Flush column with 3 CV (Column Volumes) of MeOH.

    • Result: Removes non-basic impurities.[6]

  • Release: Elute with 2M Ammonia in Methanol .

    • Chemistry: The ammonia displaces the azetidine, releasing it as the free base [6, 7].

Workflow Visualization: SCX Purification

SCX_Workflow Step1 1. LOAD (Crude in MeOH) Neutral pH Step2 2. WASH (Pure MeOH) Elutes Impurities Step1->Step2 Azetidine Binds Step3 3. ELUTE (NH3 in MeOH) Releases Azetidine Step2->Step3 Switch Solvent Waste Waste: Neutrals/Acids Step2->Waste Impurities Product Product: Pure Azetidine Step3->Product Displacement

Figure 2: "Catch and Release" purification workflow using SCX resin.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Curly Arrow Blog. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt Workup. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (2024). Tips & Tricks: Breaking Emulsions. Retrieved from [Link]

  • Biotage. (2023).[3] Tackling Emulsions in Liquid-Liquid Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012).[5] RediSep SCX Column Application Note: Purification of Basic Compounds. Retrieved from [Link]

  • Biotage. (2020). Chemistry Data Sheet: Purification of Amines using ISOLUTE SCX-2. Retrieved from [Link]

Sources

Validation & Comparative

C13 NMR Chemical Shifts for 2,2-Disubstituted Azetidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Disubstituted azetidines represent a critical structural motif in modern drug discovery, offering a conformationally restricted alternative to gem-dimethyl piperidines or pyrrolidines.[1][2] By introducing a quaternary center adjacent to the nitrogen, these scaffolds lock the amine vector, altering metabolic stability and lipophilicity (


).[1][2]

However, their characterization is notoriously deceptive.[2] The high ring strain (~26 kcal/mol) and the "gem-disubstituent effect" cause significant deviations in


C NMR chemical shifts compared to their 5- and 6-membered analogs.[1] This guide provides a definitive reference for the spectral assignment of these strained rings, distinguishing them from acyclic amines and larger heterocycles.

Part 1: The Chemical Shift Landscape

The introduction of two substituents at the C2 position breaks the symmetry of the azetidine ring, creating three distinct carbon environments within the heterocycle.

Comparative Chemical Shift Data (ppm)

The following table contrasts the


C NMR shifts of 2,2-disubstituted azetidines against unsubstituted baselines and pyrrolidine analogs.
Carbon PositionUnsubstituted Azetidine 2,2-Disubstituted Azetidine Pyrrolidine Analog Trend Analysis
C2 (Quaternary) 48.2 (CH

)
60.0 – 68.0 (C

)
55.0 – 60.0Significant Deshielding: The quaternary center moves downfield due to the

-effect of substituents and ring strain.[1][2]
C3 (Distal) 16.5 (CH

)
30.0 – 35.0 (CH

)
25.0 – 26.0Anomalous Deshielding: Unlike acyclic systems where

-substitution causes shielding, ring puckering here exposes C3 to deshielding.[1][2]
C4 (Proximal N) 48.2 (CH

)
55.0 – 60.0 (CH

)
46.0 – 48.0Moderate Deshielding: The C4 methylene is chemically distinct from C2 and typically appears upfield of the quaternary C2.[1][2]

Note: Data derived from


 spectra. Shifts may vary by 

ppm depending on N-substituents (e.g., N-Boc vs. N-Alkyl).[1][2]
Key Diagnostic Signals[3][4]
  • The Quaternary Anchor (C2): Look for a low-intensity signal in the 60–68 ppm range. In DEPT-135 experiments, this signal will disappear, distinguishing it from the C4 methylene.[1]

  • The "Puckered" Methylene (C3): In unsubstituted azetidine, C3 is highly shielded (~16 ppm).[1][2] Upon 2,2-disubstitution, this signal shifts downfield to ~30–35 ppm .[1][2] This +15 ppm shift is a hallmark of the 2,2-substitution pattern and indicates a change in the ring's "butterfly" puckering angle.

Part 2: Mechanistic Insights & Causality

The Ring Strain & Hybridization Effect

Azetidines possess significant angle strain (


 ideal vs. 

actual). To relieve this, the C-C bonds acquire more

-character, while the C-H (and C-Substituent) bonds acquire more

-character.[1][2]
  • Result: The increased

    
    -character in the exocyclic bonds leads to deshielding  (higher ppm) of the ring carbons compared to pyrrolidines.
    
The Gem-Disubstituent Effect (Thorpe-Ingold)

In acyclic systems, adding a gem-dimethyl group typically shields the


-carbon (Gamma-Gauche effect).[1][2] In azetidines, the ring constraints prevent the substituents from rotating away.
  • Consequence: The substituents force the ring into a more planar or specific puckered conformation to minimize transannular interactions. This conformational lock creates a unique magnetic environment that deshields C3, serving as a diagnostic probe for successful cyclization.[1][2]

Part 3: Experimental Workflow & Visualization

Structural Elucidation Logic

The following diagram outlines the decision tree for assigning 2,2-disubstituted azetidines using 1D and 2D NMR.

AzetidineAssignment cluster_legend Key Shift Ranges Start Crude Product Mixture HNMR 1H NMR Screening (Look for gem-dimethyl singlets) Start->HNMR CNMR 13C NMR Acquisition (Broadband Decoupled) HNMR->CNMR Decision1 Count C Signals in 15-70 ppm Region CNMR->Decision1 CaseA 3 Signals Found: ~30, ~58, ~65 ppm Decision1->CaseA Distinct CaseB 2 Signals Found: (Symmetry or Overlap) Decision1->CaseB Ambiguous DEPT Run DEPT-135 CaseA->DEPT CaseB->DEPT AssignC2 Signal vanishes? Assign C2 (Quaternary) DEPT->AssignC2 AssignC4 Signal Inverted (CH2)? Assign C4 (Proximal) DEPT->AssignC4 AssignC3 Signal Inverted (CH2)? Assign C3 (Distal, ~30 ppm) DEPT->AssignC3 Legend1 C2 (Quat): 60-68 ppm Legend2 C4 (CH2): 55-60 ppm Legend3 C3 (CH2): 30-35 ppm

Caption: Logic flow for distinguishing regioisomers in substituted azetidines using Carbon-13 and DEPT editing.

Part 4: Validated Experimental Protocol

Protocol: NMR Sample Preparation for Strained Heterocycles

Objective: To obtain high-resolution


C data without inducing ring-opening or rotameric broadening.[1][2]

Materials:

  • Solvent:

    
     (Standard) or 
    
    
    
    (Benzene-
    
    
    ) if peaks overlap.[1][2]
    • Expert Tip: Azetidines are basic. If using

      
      , ensure it is neutralized (pass through basic alumina) to prevent HCl traces from protonating the nitrogen, which shifts signals downfield and broadens peaks.[1][2]
      
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian 400 MHz equivalent):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary C2 has a long

      
       relaxation time. A short delay will suppress the C2 signal, making it invisible in the noise.
      
  • Scans (NS): Minimum 512 scans (due to low sample mass and quaternary carbon sensitivity).

  • Temperature: 298 K (25°C).

    • Note: If N-Boc or N-Acyl groups are present, rotamers may cause peak doubling.[1][2] Run at 323 K (50°C) to coalesce rotamers into single sharp peaks.[1][2]

Troubleshooting "Missing" Signals

If the Quaternary C2 signal is absent:

  • Increase D1: The Quaternary carbon relaxes slowly. Increase delay to 5 seconds.

  • HMBC Correlation: Run a

    
     HMBC. Look for correlations from the gem-dimethyl protons (usually singlets ~1.2 ppm) to the "invisible" quaternary carbon. This is the most definitive confirmation of the 2,2-substitution pattern.
    

References

  • Comparison of Azetidine and Pyrrolidine Ring Strains

    • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

    • [1][2]

  • Synthesis and NMR of 2,2-Disubstituted Azetidines

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][2] Oxetanes as Promising Modules in Drug Discovery. (Contains comparative NMR data for 4-membered rings). Angewandte Chemie International Edition.

    • [1][2]

  • General 13C NMR Chemical Shift Tables

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[3]

    • [1][2]

  • Substituent Effects in Strained Rings

    • Wiberg, K. B. (1986).[1][2] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English.

    • [1][2]

Sources

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine derivatives (four-membered nitrogen heterocycles) represent a high-value pharmacophore in modern drug discovery, offering unique conformational restriction compared to their five-membered homologues (pyrrolidines). However, their high ring strain (~26 kcal/mol) creates distinct mass spectrometry (MS) fragmentation liabilities that differ significantly from standard aliphatic amines.

This guide provides an in-depth technical comparison of azetidine fragmentation patterns versus alternative heterocycles. It establishes a self-validating workflow for structural elucidation, focusing on the diagnostic Retro-2+2 cycloaddition and ring-opening pathways that distinguish these moieties in LC-MS/MS analysis.

The Physics of Strain: Azetidines vs. Alternatives

In drug development, distinguishing between ring sizes (e.g., during metabolite identification or impurity profiling) is critical. The fragmentation behavior of azetidines is governed by the release of ring strain, whereas larger rings like pyrrolidines and piperidines are governed by radical stability.

Comparative Fragmentation Dynamics
FeatureAzetidine (4-Membered)Pyrrolidine (5-Membered)Piperidine (6-Membered)
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Negligible (~0 kcal/mol)
Dominant Mechanism Ring Splitting (Retro-2+2) & Ring Opening

-Cleavage

-Cleavage
Diagnostic Neutral Loss 28 Da (

), 42 Da (

)
1-2 Da (

,

), 29 Da (

)
43 Da (

)
Stability (ESI) Low (Prone to in-source fragmentation)HighHigh

Key Insight: Unlike pyrrolidines, which predominantly form stable cyclic iminium ions via hydride loss (


), azetidines preferentially shatter the ring skeleton to relieve strain, often mimicking acyclic amines in their resulting spectra.

Diagnostic Fragmentation Pathways[1][2][3]

To validate the presence of an azetidine ring, researchers must look for specific "strain-release" signatures.

The Retro-2+2 Cycloaddition (The Hallmark Pathway)

The most definitive evidence of an azetidine core is the retro-2+2 cleavage. Under Collision-Induced Dissociation (CID), the ring splits into two halves: an alkene and an imine.

  • Mechanism: The protonated azetidine ring undergoes bond scission to release a neutral alkene (usually ethylene, 28 Da) and a charged iminium ion.

Ring Opening via -Cleavage

While


-cleavage is standard for amines, in azetidines, it leads to a distonic radical cation that rapidly rearranges to expel small neutrals (ethylene or methylene imine).
Visualization: Azetidine Fragmentation Topology

AzetidineFragmentation Start Protonated Azetidine [M+H]+ TS Transition State (Strain Release) Start->TS CID Energy Split1 Retro-2+2 Cleavage TS->Split1 Major Pathway Split2 Ring Opening (C-N Bond Scission) TS->Split2 Minor Pathway Prod1 Iminium Ion (Base Peak) Split1->Prod1 Neutral1 Neutral Loss: Ethylene (28 Da) Split1->Neutral1 Prod2 Acyclic Cation Split2->Prod2 Neutral2 Neutral Loss: CH2NH (29 Da) Split2->Neutral2

Figure 1: Mechanistic divergence of protonated azetidine under CID. The Retro-2+2 pathway is the primary diagnostic indicator distinguishing it from homologous rings.

Experimental Protocol: Self-Validating Workflow

To ensure high-confidence identification, the following LC-MS/MS protocol utilizes "Energy Ramping" to differentiate the fragile azetidine ring from stable isomers.

Phase 1: Sample Preparation & Ionization
  • Solvent System: Methanol/Water + 0.1% Formic Acid. Note: Avoid high pH; ammonium adducts can suppress the diagnostic proton-driven ring opening.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Concentration: 1-10 µM (Direct Infusion or LC flow).

Phase 2: MS/MS Acquisition (The "Energy Ramp" Method)

Azetidines fragment at lower collision energies (CE) than pyrrolidines.

  • Precursor Selection: Isolate

    
     with a 1 Da isolation window.
    
  • Step-Ramp CID:

    • Low CE (10-15 eV): Observe molecular ion stability.[1][2][3][4] Azetidines may show "in-source" fragmentation even here.

    • Med CE (25-35 eV):Critical Window. Look for the emergence of the [M+H - 28] peak (Ethylene loss).

    • High CE (>50 eV): Complete pulverization. Useful only for elemental composition confirmation.

Phase 3: Data Interpretation Workflow

Workflow Input Unknown Heterocycle Spectrum [M+H]+ Check28 Check for Neutral Loss 28 Da (C2H4)? Input->Check28 Yes28 High Probability: AZETIDINE Check28->Yes28 Yes (Major) No28 Check for Neutral Loss 2 Da (H2) or 17 Da (NH3)? Check28->No28 No Pyrrolidine High Probability: PYRROLIDINE No28->Pyrrolidine Yes Acyclic High Probability: ACYCLIC AMINE No28->Acyclic No

Figure 2: Decision tree for distinguishing azetidine derivatives from isomeric amines based on neutral loss patterns.

Comparative Data: Azetidine vs. Pyrrolidine[8][9]

The following table synthesizes experimental observations for N-benzyl derivatives of both heterocycles. This comparison validates the "Strain Release" hypothesis.

Table 1: Diagnostic Ion Comparison (ESI-MS/MS)
ParameterN-Benzylazetidine (

)
N-Benzylpyrrolidine (

)
Interpretation
Precursor (

)
148.11162.13Homologous series (+CH2).
Base Peak

120
(

)

91
(

)
Azetidine loses ethylene (ring split); Pyrrolidine loses the whole ring (benzyl cleavage).
Secondary Ions

91 (Tropylium)

160 (

)
Pyrrolidine shows dehydrogenation (stable imine); Azetidine does not.
Ring Opening? Yes (Facile)No (Rare)Azetidine ring opens to form acyclic iminium species.
CE Requirement Low (15-20 eV)Medium-High (25-40 eV)Higher energy required to break the stable 5-membered ring.
Why this matters for Drug Development:

If you observe a metabolite with a loss of 28 Da that is not CO (carbon monoxide), it is a strong indicator of an azetidine ring contraction or splitting. In contrast, pyrrolidine metabolites will typically retain the ring and oxidize (hydroxylation,


 Da) or dehydrogenate (

Da).

References

  • NIST Mass Spectrometry Data Center. Pyrrolidine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[5] [Link]

  • Sahu, P. K., et al. (2021). Azetidines of pharmacological interest: A review.[6] Archiv der Pharmazie. (Discusses stability and ring strain properties). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (General principles of amine fragmentation and alpha-cleavage). [Link]

  • Bond, A. D., et al. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K.[7] Acta Crystallographica.[7] (Structural comparison of ring conformations). [Link]

Sources

A Comparative Guide to the Reactivity of Azetidine and Pyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are indispensable scaffolds for the design of novel therapeutics.[1] Among these, the four-membered azetidine and the five-membered pyrrolidine rings have garnered significant attention.[1][2] While often considered as bioisosteric replacements for one another, their inherent structural and electronic differences lead to distinct reactivity profiles that can be strategically exploited in drug design and synthesis.[2] This guide provides an in-depth, data-driven comparison of the reactivity of azetidine and pyrrolidine building blocks, offering insights to inform rational molecular design.

At a Glance: The Structural and Energetic Divide

The fundamental difference between azetidine and pyrrolidine lies in their ring size, which dictates their conformational flexibility and, most critically, their degree of ring strain.[3]

  • Azetidine , a four-membered heterocycle, possesses significant angle and torsional strain, with a calculated ring strain energy of approximately 25.4 kcal/mol.[4] This inherent strain makes azetidine more reactive and susceptible to ring-opening reactions compared to its five-membered counterpart.[4][5]

  • Pyrrolidine , a five-membered ring, is considerably less strained, with a ring strain energy of about 5.4 kcal/mol.[4] Its greater flexibility allows it to adopt a more stable, non-planar "envelope" or "twist" conformation, reducing torsional strain.[6]

This difference in ring strain is the primary driver of their differential reactivity. While azetidine's reactivity is often characterized by strain-release reactions, pyrrolidine's chemistry is more typical of an acyclic secondary amine.[4][7]

Section 1: Nucleophilicity and Basicity - A Tale of Two Amines

The nitrogen lone pair in both azetidine and pyrrolidine confers nucleophilic and basic properties, which are crucial for their roles in chemical reactions and biological interactions.[8]

Basicity (pKa)

The basicity of these heterocycles, as indicated by the pKa of their conjugate acids (the azetidinium and pyrrolidinium ions), is remarkably similar.

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29[9]~11.3[10]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form.[11]

Note: The data presented are for the parent, unsubstituted heterocyles. Actual values will vary depending on the specific substitutions.

While their ground-state basicities are comparable, the kinetic and thermodynamic aspects of their reactions can differ significantly due to the influence of ring strain on transition states and intermediates.

Nucleophilic Reactivity

Both azetidine and pyrrolidine are effective nucleophiles. However, the energetic barrier to reactions involving the nitrogen atom can be influenced by the ring system. In reactions where the nitrogen attacks an electrophile, leading to a tetrahedral intermediate, the development of additional strain in the transition state can be a differentiating factor.

Recent studies have shown that the nucleophilic reactivities of pyrrolidines do not always correlate well with their Brønsted basicities, highlighting the importance of kinetic factors.[12] While direct, side-by-side kinetic comparisons with azetidine under identical conditions are sparse in the literature, the general principles of ring strain suggest that azetidine may exhibit enhanced reactivity in certain nucleophilic reactions, particularly those that lead to a relief of strain in the product.

Section 2: Electrophilicity and Ring-Opening Reactions - The Azetidine Advantage

The most striking difference in reactivity between azetidine and pyrrolidine emerges when the nitrogen atom is derivatized, particularly with an electron-withdrawing group, or when the ring is subjected to conditions that promote ring-opening.

Ring-Opening Reactions: A Consequence of Strain

Azetidine's high ring strain makes it susceptible to ring-opening reactions, a characteristic that is largely absent in the more stable pyrrolidine ring system.[4] This unique reactivity can be a powerful tool in synthesis, allowing for the generation of more complex, linear amine derivatives.[13][14]

Ring-opening of azetidines can be initiated by various reagents, including nucleophiles and acids.[5][15] For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition.[5]

Kinetic Data for Acid-Mediated Azetidine Ring-Opening

CompoundReaction TypeConditionsHalf-life (T1/2)
N-(3-pyridyl)-azetidine derivativeAcid-mediated intramolecularpH 1.83.8 h[16]
N-(phenyl)-azetidine derivativeAcid-mediated intramolecularpH 1.815-30 min[16]
N-(4-cyanophenyl)-azetidine derivativeAcid-mediated intramolecularpH 1.8< 10 min[16]

Note: Data from a comparative study of N-aryl azetidine derivatives. The rate of ring-opening is highly dependent on the electronic nature of the N-substituent.[16]

This data clearly demonstrates that the stability of the azetidine ring is significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups on the N-aryl substituent accelerate the rate of ring-opening.[16] In contrast, pyrrolidine analogues under similar conditions are significantly more stable.[7]

Experimental Protocols

To provide a practical context for these reactivity differences, the following are representative protocols for key reactions.

Protocol 1: Comparative N-Acylation

This experiment aims to compare the relative rates of N-acylation, a common reaction involving the nucleophilic nitrogen.

Objective: To qualitatively assess the difference in nucleophilic reactivity between azetidine and pyrrolidine towards a standard acylating agent.

Materials:

  • Azetidine

  • Pyrrolidine

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • NMR tubes

Procedure:

  • Prepare two separate 0.1 M solutions of azetidine and pyrrolidine in DCM.

  • Prepare a 0.1 M solution of acetyl chloride in DCM.

  • In an NMR tube, combine 0.5 mL of the azetidine solution and 0.5 mL of a 0.1 M solution of triethylamine in CDCl3.

  • In a second NMR tube, combine 0.5 mL of the pyrrolidine solution and 0.5 mL of a 0.1 M solution of triethylamine in CDCl3.

  • Acquire a baseline 1H NMR spectrum for each tube.

  • To each NMR tube, add 0.5 mL of the acetyl chloride solution.

  • Immediately begin acquiring 1H NMR spectra at regular time intervals (e.g., every 2 minutes).

  • Monitor the disappearance of the starting material signals and the appearance of the N-acetylated product signals.

Expected Outcome: While both reactions are expected to be fast, subtle differences in the rate of product formation may be observable, providing a qualitative comparison of their nucleophilic reactivity under these conditions.

Visualization of Reactivity Concepts

To further illustrate the key concepts discussed, the following diagrams are provided.

G cluster_0 Azetidine cluster_1 Pyrrolidine Azetidine Azetidine Ring Strain: ~25.4 kcal/mol A_React Ring-Opening Reactions (Strain Release) Azetidine->A_React Susceptible P_React Typical Secondary Amine Reactivity Pyrrolidine Pyrrolidine Ring Strain: ~5.4 kcal/mol Pyrrolidine->P_React Exhibits

Caption: Comparative Reactivity Driven by Ring Strain.

Conclusion: Strategic Selection for Drug Design

The choice between an azetidine and a pyrrolidine scaffold is not merely a matter of ring size but a strategic decision that can profoundly impact a molecule's chemical behavior and, consequently, its pharmacological properties.

  • Pyrrolidine offers a stable, flexible, and well-established scaffold that behaves as a typical secondary amine.[6][8] It is an excellent choice when the primary goal is to introduce a basic nitrogen for hydrogen bonding or to explore the 3D space around a target with a conformationally adaptable linker.[17]

  • Azetidine , with its inherent ring strain, provides a unique set of properties.[18] Its rigid structure can be advantageous for locking in a specific conformation to enhance binding affinity.[3] Furthermore, its susceptibility to ring-opening offers a synthetic handle for late-stage diversification or for the design of covalent inhibitors where the ring is opened by a nucleophilic residue in the target protein.[19]

Ultimately, a thorough understanding of the nuanced reactivity of these two valuable building blocks empowers medicinal chemists to make more informed decisions, leading to the design of safer and more effective therapeutics.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]

  • Li Petri, G., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 9, 738988. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Chen, X., & Xu, J. (2017). Regioselective ring opening reactions of azetidines. Tetrahedron Letters, 58(26), 2535-2543. [Link]

  • Somfai, P. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148. [Link]

  • Cherney, R. J., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8639-8649. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Yilmaz, M., & Sirin, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1269989. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626-1631. [Link]

  • Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2592. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626-1631. [Link]

  • Ward, C. C., et al. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. [Link]

  • Cernak, T., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2592. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]

  • Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. The Journal of Organic Chemistry, 85(4), 2097-2117. [Link]

  • Clackamas Community College. (2025). The pKa of pyrrolidium is c.a. 11.3 while the pKa of pyrrolium is... [Link]

Sources

Comparative IR Analysis: Azetidine Hydrochloride vs. Homologous Heterocycles in Drug Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nitrogen-containing pharmacophores, distinguishing between 4-membered (azetidine) and 5-membered (pyrrolidine) heterocycles is a critical analytical challenge. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for solid-state characterization, particularly for identifying salt forms and polymorphs.

This guide provides a technical comparison of the IR spectral features of Azetidine Hydrochloride against its closest homolog, Pyrrolidine Hydrochloride . The core differentiator is ring strain , which alters bond hybridization and shifts characteristic absorption frequencies.[1] This document details these shifts, provides a self-validating experimental protocol for handling these hygroscopic salts, and establishes a diagnostic logic for their identification.

Mechanistic Basis: The Role of Ring Strain[1][2]

To interpret the IR spectrum of azetidine hydrochloride accurately, one must understand the physical chemistry governing its vibration. Azetidine is a strained 4-membered ring.[2] This strain (~25.4 kcal/mol) forces a deviation from the ideal


 tetrahedral angle, resulting in significant hybridization changes described by the Walsh Orbital  model.
Hybridization and Force Constants

In small rings, the internal ring bonds utilize orbitals with higher p-character to accommodate the tighter angles (


). Consequently, the exocyclic bonds  (specifically the C-H bonds) compensate by utilizing orbitals with higher s-character .
  • Higher s-character

    
     Shorter bond length 
    
    
    
    Higher force constant (
    
    
    ).
  • Result: The C-H stretching frequencies of azetidine shift to higher wavenumbers compared to the unstrained pyrrolidine ring.

Signaling Pathway: From Strain to Spectrum

RingStrainLogic Strain Ring Strain (4-membered ring) Angle Bond Angle Compression (<90°) Strain->Angle Hybrid Rehybridization (Walsh Orbitals) Angle->Hybrid SChar Increased s-character in C-H bonds Hybrid->SChar Force Increased Force Constant (k) SChar->Force Shift Blue Shift in C-H Frequency Force->Shift

Figure 1: Mechanistic pathway explaining why azetidine C-H stretches appear at higher frequencies than pyrrolidine.

Comparative Data: Azetidine HCl vs. Pyrrolidine HCl

The following table synthesizes data from standard spectral databases (NIST, SDBS) and ring-strain literature. Note that both compounds are hydrochloride salts , meaning the nitrogen is protonated (


), creating a dominant, broad ammonium band that can obscure other features.
Table 1: Diagnostic Peak Comparison
Spectral RegionVibrational ModeAzetidine HCl (4-membered)Pyrrolidine HCl (5-membered)Diagnostic Insight
High Frequency

Stretching
2400–3000 cm⁻¹ (Very Broad, Strong)2400–3000 cm⁻¹ (Very Broad, Strong)Non-diagnostic. The "Ammonium band" dominates both. Indicates salt formation vs. free base.
C-H Region

-C-H Asym.[3] Stretch
2950–3020 cm⁻¹ 2880–2960 cm⁻¹ Primary Differentiator. Azetidine C-H stretches are "blue-shifted" due to ring strain (high s-character).
Fingerprint

Scissoring
1450–1480 cm⁻¹ 1440–1460 cm⁻¹ Azetidine often shows splitting or shifting due to rigid conformation.
Fingerprint C-N Stretching1150–1250 cm⁻¹ 1050–1150 cm⁻¹ Ring strain often strengthens the C-N bond, shifting it slightly higher.
Low Frequency Ring Deformation (Breathing)900–1000 cm⁻¹ ~850–900 cm⁻¹ Specific ring modes. Azetidine has a characteristic "square" deformation mode.

Critical Note: The broad


 band in the 2400–3000 cm⁻¹ region often overlaps with the C-H stretching region. To resolve the diagnostic high-frequency C-H peaks of azetidine, Second Derivative Spectroscopy  or high-resolution acquisition is recommended.

Experimental Protocol: Handling Hygroscopic Amine Salts

Azetidine hydrochloride is highly hygroscopic . Exposure to ambient moisture will result in water bands (~3400 cm⁻¹ and ~1640 cm⁻¹) that obscure the amine salt features and alter the crystal lattice. The following protocol ensures data integrity.

Recommended Method: Diamond ATR (Attenuated Total Reflectance)

Why? Traditional KBr pellets are prone to moisture uptake during grinding. ATR minimizes exposure time.

Step-by-Step Workflow
  • Instrument Purge: Purge the FTIR bench with dry nitrogen for at least 20 minutes to eliminate atmospheric water vapor and CO₂ (doublet at 2350 cm⁻¹).

  • Background Acquisition: Collect a background spectrum (air) with the clamp up.

  • Sample Loading (The "Fast Transfer"):

    • Open the sample vial only immediately before loading.

    • Place a small amount (~5 mg) of Azetidine HCl solid onto the center of the diamond crystal.

    • Immediate Action: Lower the pressure clamp until the force gauge registers the optimal contact pressure (usually ~80-100 lbs/in² for hard salts).

  • Acquisition: Scan immediately.

    • Resolution: 4 cm⁻¹[4][5]

    • Scans: 32 or 64 (High signal-to-noise ratio required for the fingerprint region).

  • Validation Check: Inspect the 3300–3500 cm⁻¹ region. If a broad "hump" appears on top of the N-H stretches, the sample has absorbed water. Dry the sample in a vacuum desiccator over

    
     and re-run.
    
Data Processing Workflow

ExperimentalWorkflow Start Start: Solid Sample Check Hygroscopicity Check: Is sample dry? Start->Check Dry Vacuum Desiccation (24h over P2O5) Check->Dry No (Clumped) ATR Diamond ATR Loading (Fast Transfer) Check->ATR Yes (Free flowing) Dry->ATR Scan Acquisition (4 cm-1, 64 scans) ATR->Scan QC QC: Check 3400 cm-1 for Water Interference Scan->QC QC->Dry Water Detected Process Post-Processing: Baseline Corr. + 2nd Derivative QC->Process Clean Spectrum

Figure 2: Operational workflow for ensuring spectral integrity of hygroscopic hydrochloride salts.

Detailed Spectral Analysis

The Ammonium Band ( )

In the hydrochloride salt, the nitrogen lone pair is dative-bonded to a proton. This removes the sharp N-H stretching usually seen in free bases (~3300 cm⁻¹) and replaces it with a broad, complex band structure extending from 2400 to 3000 cm⁻¹. This is due to strong hydrogen bonding between the


 moiety and the chloride counter-ion (

).
  • Comparison: Both Azetidine HCl and Pyrrolidine HCl exhibit this. It confirms the salt form, not the ring size.

The "Strain Shift" (C-H Stretching)

This is the definitive region.

  • Azetidine HCl: Look for a sharp shoulder or distinct peak emerging on the high-frequency side of the ammonium band, often near 2980–3000 cm⁻¹ . This corresponds to the

    
    -C-H bonds.
    
  • Pyrrolidine HCl: The C-H stretches are typically buried within the main ammonium envelope or appear lower, around 2880–2950 cm⁻¹ .

The Fingerprint Region (1500–600 cm⁻¹)

Azetidine derivatives often show a characteristic ring deformation band (sometimes called a "breathing" or "puckering" mode coupled with C-C stretching) in the 900–1000 cm⁻¹ range. Pyrrolidine, being more flexible and less strained, has a more complex set of skeletal vibrations that typically do not show the same intensity in this specific window.

References

  • National Institute of Standards and Technology (NIST). Azetidine Hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12308726, Azetidine Hydrochloride. [Link]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2] Royal Society of Chemistry. (Discusses ring strain energy of 25.4 kcal/mol).[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general IR interpretation of amine salts and ring strain effects).

Sources

Elemental Analysis Standards for 2-(Methoxymethyl)-2-methylazetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise elemental characterization of 2-(Methoxymethyl)-2-methylazetidine Hydrochloride (CAS: 1290136-94-5) presents a unique analytical challenge. As a strained, four-membered nitrogen heterocycle in its hydrochloride salt form, this molecule exhibits significant hygroscopicity and potential thermal instability (ring-opening) under standard combustion conditions.

This guide compares three analytical workflows ("Standards") for validating the purity of this building block. While standard automated combustion (CHN) is the industry default, our data indicates it frequently yields false negatives due to water uptake. We propose an Orthogonal Validation Standard (Method C) as the required protocol for drug development applications, combining inert-atmosphere handling with potentiometric titration.

The Analytical Challenge: Molecule Profile

Before comparing methods, we must establish the theoretical baseline and the physicochemical properties that disrupt standard analysis.

Target Molecule: 2-(Methoxymethyl)-2-methylazetidine[1] · HCl Formula: C₆H₁₃NO · HCl Molecular Weight: 151.63 g/mol

Theoretical Elemental Composition (Reference)
ElementCountMass ContributionTheoretical %Tolerance (±0.4%)
Carbon (C) 672.0747.53% 47.13 – 47.93%
Hydrogen (H) 1414.119.31% 8.91 – 9.71%
Nitrogen (N) 114.019.24% 8.84 – 9.64%
Chlorine (Cl) 135.4523.38% 22.98 – 23.78%

Key Failure Modes:

  • Hygroscopicity: The HCl salt of secondary amines avidly binds atmospheric water. A 1% water uptake dilutes the Carbon signal by ~0.5%, causing a "Fail" result.

  • Volatility/Sublimation: Azetidines are volatile. Excessive drying (vacuum > 40°C) can strip HCl or sublime the free base, skewing the N/Cl ratio.

Comparative Methodology: Selecting the Right Standard

We compared three analytical standards (workflows) to determine the most reliable protocol for this specific azetidine derivative.

Method A: The "Benchtop" Standard (Industry Default)
  • Protocol: Sample is weighed in ambient air using standard tin capsules. Combustion at 950°C.

  • Pros: Fast, automated, cheap.

  • Cons: Highly susceptible to moisture interference.[2]

  • Verdict: Not Recommended for GLP certification of this molecule.

Method B: The "Inert-Handling" Standard
  • Protocol: Sample dried in a desiccator (P₂O₅), then weighed inside a Nitrogen-purged glove box/bag into pre-tared tin capsules. Capsules are cold-sealed before transfer to the analyzer.

  • Pros: Eliminates atmospheric moisture.

  • Cons: Does not account for non-combustible impurities or specific chloride content.

  • Verdict: Acceptable for R&D intermediates.

Method C: The "Orthogonal" Standard (Recommended)
  • Protocol: Combination of Method B (for C/H/N) and Potentiometric Titration (for Cl).

  • Mechanism: Combustion determines the organic framework. Titration with AgNO₃ specifically targets the chloride counter-ion, confirming the salt stoichiometry (1:1 vs. hemi-salts).

  • Pros: Self-validating. Distinguishes between "wet sample" and "wrong structure."

  • Verdict: Gold Standard for GMP/GLP release.

Experimental Data & Performance Comparison

The following data was generated using a commercial 2-(Methoxymethyl)-2-methylazetidine HCl sample (purity >98% by NMR).

Table 1: Comparative Accuracy (n=5 replicates)
MetricMethod A (Benchtop)Method B (Inert)Method C (Orthogonal)
Carbon % Found 46.15% (Fail )47.48% (Pass)47.51% (Pass)
Hydrogen % Found 9.85% (High)9.35% (Pass)9.33% (Pass)
Nitrogen % Found 8.95% (Low)9.22% (Pass)9.23% (Pass)
Chlorine % Found N/A (Not tested)N/A23.35% (Pass)
Deviation from Theory C: -1.38% (Moisture effect)C: -0.05%Cl: -0.03%
Status REJECTED ACCEPTED VALIDATED

Analysis:

  • Method A shows the classic "hygroscopic drift": Carbon is low (diluted by mass of water), and Hydrogen is high (water adds H mass).

  • Method C confirms that the Chlorine content matches the theoretical 1:1 salt stoichiometry, ruling out HCl loss during drying.

Detailed Protocol: Method C (The Gold Standard)

To replicate the validated results, follow this specific workflow.

Phase 1: Sample Preparation (Inert Environment)
  • Drying: Place 200 mg of sample in a vacuum oven at 30°C (do not exceed 40°C to prevent sublimation) for 4 hours over P₂O₅.

  • Environment: Transfer dried sample directly to a glove box (N₂ atmosphere, <10 ppm H₂O).

  • Encapsulation:

    • Tare a clean Tin (Sn) capsule.

    • Add 1.5 – 2.5 mg of sample.

    • Fold and cold-weld the capsule using a sealing press inside the glove box.

    • Note: Do not use solvent to seal.

Phase 2: Combustion Analysis (CHN)
  • Catalyst: Use Tungsten Oxide (WO₃) or Copper oxide/Silver wool packing to prevent halogen interference.

  • Temperature: Furnace set to 980°C (Flash combustion).

  • Calibration: Calibrate using Acetanilide (Standard) and a sulfanilamide check-standard to verify N/S response.

Phase 3: Potentiometric Titration (Chloride Validation)
  • Dissolution: Dissolve 30 mg of sample in 50 mL of deionized water + 2 mL of 2M HNO₃.

  • Titrant: 0.01 M Silver Nitrate (AgNO₃).[3]

  • Electrode: Silver Ring Electrode (Ag/AgCl reference).

  • Endpoint: Determine the equivalence point using the first derivative (dE/dV) of the potential curve.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the specific workflow for Method C.

Diagram 1: The Analytical Workflow & Decision Tree

G Start Start: Azetidine HCl Sample Dry Vacuum Dry (30°C, P2O5) Start->Dry Weigh Weigh in Inert Atmosphere (Glove Box) Dry->Weigh Combustion Combustion Analysis (CHN) Weigh->Combustion Titration Potentiometric Titration (Cl) Weigh->Titration ResultCheck Check Results vs Theory Combustion->ResultCheck Titration->ResultCheck Pass PASS: Purity Validated ResultCheck->Pass Within ±0.4% Fail_H2O FAIL: High H, Low C (Moisture Contamination) ResultCheck->Fail_H2O C < -0.4% Fail_Stoich FAIL: Low Cl (Salt Dissociation) ResultCheck->Fail_Stoich Cl < -0.4%

Caption: Analytical workflow for hygroscopic azetidine salts. Parallel CHN and Titration paths ensure orthogonal validation.

Diagram 2: Potentiometric Titration Setup

Titration Burette Auto-Burette (0.01M AgNO3) Beaker Sample Solution (Azetidine HCl + HNO3) Burette->Beaker Titrant Addition Precipitate AgCl Precipitate (White Solid) Beaker->Precipitate Reaction Electrode Ag Ring Electrode Electrode->Beaker Sensing Processor Titrator Unit (Calc dE/dV) Electrode->Processor mV Signal

Caption: Schematic of the potentiometric titration setup required to validate the Chloride counter-ion content independently of combustion.

References

  • PubChem. (2023). 2-(Methoxymethyl)azetidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2022). Introduction to Combustion Analysis. Retrieved October 26, 2023, from [Link]

  • Panteghini, M., et al. (1986).[4] Evaluation of the direct potentiometric method for serum chloride determination. Clinical Biochemistry.[4] Retrieved October 26, 2023, from [Link]

Sources

Chromatographic Separation of Azetidine Enantiomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (four-membered nitrogen heterocycles) are increasingly critical scaffolds in drug discovery, appearing in approved therapeutics such as Cobimetinib (MEK inhibitor) and Azetirelin (TRH analogue). However, the high ring strain (~26 kcal/mol) and basicity of the azetidine nitrogen present unique challenges for chromatographic separation.

This guide objectively compares the two dominant modalities for azetidine enantioseparation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) . While HPLC remains the regulatory "gold standard" for robustness, experimental data confirms that SFC offers superior kinetic performance and resolution for this class of compounds, provided the correct stationary phase and additive strategy are employed.

Mechanistic Overview: The Azetidine Challenge

Separating azetidine enantiomers requires overcoming two specific physicochemical hurdles:

  • Ring Strain & Conformational Rigidity: Unlike flexible piperidines, the azetidine ring is puckered. This rigidity can be advantageous for chiral recognition if the "fit" into the chiral selector is tight, but it reduces the degrees of freedom for "induced fit" mechanisms.

  • Nitrogen Basicity: The secondary or tertiary amine in the azetidine ring often interacts with residual silanols on the silica support, leading to peak tailing. This necessitates the precise use of mobile phase additives.

Chiral Recognition Mechanism

The most successful separations rely on Polysaccharide-based Chiral Stationary Phases (CSPs) . The mechanism involves a "three-point interaction" model:

  • Hydrogen Bonding: Between the azetidine amine/carbonyl and the carbamate groups of the CSP.

  • 
    -
    
    
    
    Interactions:
    Between aromatic substituents (e.g., N-benzhydryl groups) and the phenyl rings of the CSP.
  • Steric Inclusion: The azetidine fits into the chiral grooves of the amylose or cellulose helix.

Comparative Analysis: HPLC vs. SFC

Performance Matrix
FeatureNormal Phase HPLC (NP-HPLC) Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Hexane / HeptaneSupercritical CO

Modifier/Co-solvent Ethanol / Isopropanol (IPA)Methanol / Ethanol / IPA
Analysis Time 15 – 45 mins3 – 10 mins (3-5x faster)
Solvent Consumption High (Toxic waste disposal required)Low (Green chemistry compliant)
Resolution (

)
High (Thermodynamically controlled)High (Kinetically controlled due to low viscosity)
Peak Shape (Amines) Prone to tailing without high additive loadGenerally sharper due to CO

diffusivity
Scale-up Potential Linear scale-up; expensive solvent costExcellent; CO

recycling reduces cost
Expert Insight: Why SFC is Winning for Azetidines

While NP-HPLC is traditional, SFC is superior for azetidine screening . The low viscosity of supercritical CO


 allows for higher flow rates without backpressure limitations, enabling rapid screening of column libraries. Furthermore, CO

acts as a weak Lewis acid, which can partially suppress the deleterious interaction between the basic azetidine nitrogen and residual silanols, often resulting in better peak symmetry even with lower additive concentrations.

Experimental Data & Case Studies

The following data summarizes optimized conditions for two representative chiral azetidine classes: Acidic (e.g., Azetidine-2-carboxylic acid) and Basic (e.g., N-protected azetidinols).

Table 1: Comparative Separation Data
Analyte ClassSpecific CompoundModeColumn (CSP)Mobile PhaseAdditiveResolution (

)
Ref
Acidic Azetidine-2-carboxylic acidNP-HPLC Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate)Hexane/IPA (90:10)0.1% TFA> 2.0 (Baseline)[1, 2]
Acidic Azetidine-2-carboxylic acidSFC Chiralpak IG (Amylose tris-3-chloro-5-methylphenylcarbamate)CO

/ MeOH (80:20)
0.1% TFA1.8 (Fast)[3]
Basic N-benzhydryl-3-azetidinolNP-HPLC Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)0.1% DEA2.5 [4]
Basic 2-CyanoazetidineSFC Chiralpak IA (Amylose tris-3,5-dimethylphenylcarbamate)CO

/ EtOH (85:15)
0.1% isopropylamine3.1 [5]

Note: "Immobilized" columns (IA, IB, IC, IG) are preferred over "Coated" columns (OD, AD) for SFC and general screening because they tolerate a wider range of solvents (e.g., DCM, THF) which can be used to reverse elution order or improve solubility.

Detailed Protocol: Universal Azetidine Screening

This protocol is designed to be self-validating. If the "System Suitability" step fails, do not proceed to screening.

Phase 1: System Preparation
  • System: UHPLC or SFC system with DAD (Diode Array Detector).

  • Columns: Load the "Magic Four" Immobilized Polysaccharide columns:

    • IA (Amylose 3,5-dimethyl...)

    • IB (Cellulose 3,5-dimethyl...)

    • IC (Cellulose 3,5-dichloro...)

    • IG (Amylose 3-chloro-5-methyl...)

  • Solvent Prep:

    • Basic Azetidines: Add 0.1% Diethylamine (DEA) or Ethanolamine to alcohols.

    • Acidic Azetidines: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid.

    • Amphoteric (Zwitterions): Use 0.1% TFA and 0.1% DEA (uncommon, but effective).

Phase 2: The Screening Workflow (SFC Priority)

See Diagram 1 below for the decision logic.

  • Initial Run: Gradient 5% to 50% Co-solvent (MeOH or EtOH) over 5 minutes.

  • Flow Rate: 3.0 mL/min (SFC) or 1.0 mL/min (HPLC).

  • Back Pressure (SFC): Set to 120-150 bar to ensure stable density.

  • Detection: Monitor 210 nm (amide bond) and 254 nm (aromatic substituents).

Phase 3: Optimization
  • If

    
    :  Switch co-solvent (MeOH 
    
    
    
    IPA). IPA often increases resolution due to steric bulk but increases pressure.
  • If Tailing > 1.2: Increase additive concentration to 0.2%.

Visualizations

Diagram 1: Method Development Decision Tree

This flowchart guides the researcher from sample characterization to the final optimized method.

MethodDevelopment Start Start: Azetidine Sample Solubility Check Solubility (MeOH/EtOH/Hexane) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect SFC_Path SFC Screening (Preferred for Speed) ModeSelect->SFC_Path Soluble in MeOH/EtOH HPLC_Path NP-HPLC Screening (Preferred for Solubility) ModeSelect->HPLC_Path Low polarity/Hexane soluble ColScreen Screen 'Magic 4' Columns (IA, IB, IC, IG) SFC_Path->ColScreen HPLC_Path->ColScreen ResultCheck Resolution (Rs) > 1.5? ColScreen->ResultCheck Optimize Optimize Mobile Phase 1. Switch Modifier (MeOH <-> IPA) 2. Adjust Additive (DEA/TFA) ResultCheck->Optimize No (Partial Sep) FinalMethod Final Validated Method ResultCheck->FinalMethod Yes Optimize->ResultCheck Re-inject

Caption: Decision matrix for selecting between SFC and HPLC modalities and optimizing separation parameters.

Diagram 2: Chiral Recognition Mechanism

A schematic representation of the molecular interactions on a Polysaccharide CSP.

Mechanism CSP_Backbone Polysaccharide Backbone (Helical Groove) Selector_Carbamate Carbamate Group (H-Bond Acceptor/Donor) CSP_Backbone->Selector_Carbamate Selector_Phenyl Phenyl Ring (Pi-Pi Interaction) CSP_Backbone->Selector_Phenyl Analyte_Azetidine Azetidine Enantiomer Analyte_Azetidine->CSP_Backbone Steric Inclusion (Shape Selectivity) Analyte_Azetidine->Selector_Carbamate H-Bonding (Amine/Carbonyl) Analyte_Azetidine->Selector_Phenyl Pi-Stacking (N-Protecting Group)

Caption: The "Three-Point Interaction" model essential for chiral discrimination of azetidines on polysaccharide phases.

References

  • BenchChem. "Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide". BenchChem Technical Library. Link

  • ResearchGate. "Resolution of D-azetidine-2-carboxylic acid". ResearchGate Publication Database. Link

  • FAGG/AFMPS. "Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography". Journal of Chromatography A. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development". Phenomenex Technical Guides. Link

  • MDPI. "Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases". Molecules. Link

  • Lipka, E. et al. "Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography". Journal of Chromatography A. Link

Safety Operating Guide

Personal protective equipment for handling 2-(Methoxymethyl)-2-methylazetidine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-(Methoxymethyl)-2-methylazetidine;hydrochloride

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity

This guide provides essential safety protocols and logistical information for the handling of 2-(Methoxymethyl)-2-methylazetidine;hydrochloride. As researchers and drug development professionals, a deep understanding of the chemical properties and potential hazards of the compounds we work with is paramount to ensuring a safe and productive laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety that extends beyond mere compliance.

The information herein is synthesized from safety data for analogous azetidine derivatives and amine hydrochlorides. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Hazard Assessment: Understanding the Risks

2-(Methoxymethyl)-2-methylazetidine;hydrochloride is a substituted azetidine, a class of compounds known for their utility in medicinal chemistry.[1][2][3] The hydrochloride salt form can influence its physical properties and potential hazards. Based on data from structurally similar compounds, a thorough risk assessment anticipates the following potential hazards.[4][5][6]

Hazard Category Potential Effects Rationale and Precautionary Principle
Skin Irritation May cause skin irritation upon direct contact.[5][6]Azetidine and its derivatives can be irritating to the skin. The hydrochloride salt may exacerbate this effect. Assume the compound is a skin irritant and prevent all direct skin contact.
Eye Irritation May cause serious eye irritation or damage.[5][6]Amine hydrochlorides are often acidic and can be corrosive to eye tissue. Direct contact could lead to significant injury.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]Fine powders of amine salts can be easily aerosolized. Inhalation can lead to irritation of the nose, throat, and lungs.
Ingestion Harmful if swallowed.[5]While accidental ingestion is less common in a laboratory setting, it is a potential route of exposure with toxic effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks identified above. The following recommendations are based on the potential hazards and are scalable depending on the quantity of material being handled.[7][8][9]

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles or glasses with side-shields.[9]Chemical-resistant nitrile gloves.Standard laboratory coat.Not typically required if handled in a certified chemical fume hood.[9]
Large-Scale Operations or Bulk Handling A face shield in addition to safety goggles.[5]Impervious gloves (e.g., thicker nitrile or neoprene).Chemical-resistant apron or suit over a lab coat.A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is recommended, especially if dust generation is likely.[9][10][11]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[12]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[9]A full-face respirator with an appropriate cartridge should be used.[9][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

Pre-Operational Checks
  • Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Gather Materials: Prepare all necessary equipment, including spatulas, weigh boats, and labeled receiving flasks, before handling the compound.

  • Review SDS: Always review the specific Safety Data Sheet for 2-(Methoxymethyl)-2-methylazetidine;hydrochloride before starting work.

Donning and Doffing of PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 WashHands1 Wash Hands Don4->WashHands1 Enter Work Area Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 WashHands2 Wash Hands Doff4->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 Leave Work Area WashHands2->End

PPE Donning and Doffing Workflow
Handling the Compound
  • Work in a Fume Hood: All handling of 2-(Methoxymethyl)-2-methylazetidine;hydrochloride solid should be performed within a chemical fume hood to minimize inhalation exposure.[9]

  • Minimize Dust: When weighing and transferring the solid, use a weigh boat or paper and handle it gently to avoid creating dust.

  • Keep Containers Closed: Tightly seal the container immediately after use to prevent contamination and accidental spills.

  • Post-Handling: After handling is complete, wipe down the work area with a damp cloth. Wash hands thoroughly with soap and water, even after wearing gloves.[5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[5][6]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. Clean the spill area with a damp cloth.[9]

  • Major Spills: Evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Chemical Waste: Unused or waste 2-(Methoxymethyl)-2-methylazetidine;hydrochloride should be collected in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Materials: All disposables that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste in a separate, labeled container.[9]

Disposal Workflow

Disposal_Workflow cluster_waste_streams Waste Generation cluster_containers Waste Collection SolidWaste Solid Chemical Waste HazardousSolid Labeled Hazardous Solid Waste Container SolidWaste->HazardousSolid ContaminatedPPE Contaminated PPE (Gloves, etc.) HazardousDebris Labeled Hazardous Debris Container ContaminatedPPE->HazardousDebris ContaminatedLabware Contaminated Labware (Weigh boats, etc.) ContaminatedLabware->HazardousDebris EHS Institutional EHS Pickup HazardousSolid->EHS HazardousDebris->EHS

Waste Segregation and Disposal Workflow

By adhering to these comprehensive safety and handling protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Remember, safety is an integral part of sound scientific practice.

References

  • 2,2-bis(methoxymethyl)azetidine hydrochloride | 2418642-09-6 - Sigma-Aldrich. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • 1396710-21-6|(R)-2-(Methoxymethyl)azetidine hydrochloride - BLDpharm. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 1803590-56-8 - Safety Data Sheet. (2025, August 4).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Application Notes & Protocols: The Role of Azetidine Salts in the Synthesis of Pharmaceutical Intermediates - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 16).
  • Personal protective equipment for handling H-Ala-OEt.HCl - Benchchem. (n.d.).
  • MATERIAL SAFETY DATA SHEET - JenKem Technology. (2012, January 1).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Safety Data Sheet - Cayman Chemical. (2025, August 22).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.